Mevociclib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1S,3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-1-methylcyclohexyl]-5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35ClN8O2/c1-31(39-29(42)26-13-12-21(17-33-26)36-27(41)11-7-15-40(2)3)14-6-8-20(16-31)37-30-35-19-24(32)28(38-30)23-18-34-25-10-5-4-9-22(23)25/h4-5,7,9-13,17-20,34H,6,8,14-16H2,1-3H3,(H,36,41)(H,39,42)(H,35,37,38)/b11-7+/t20-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJNYBYSTCRPAO-LXBQGUBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)C=CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@H](C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)/C=C/CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35ClN8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1816989-16-8 | |
| Record name | Mevociclib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1816989168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEVOCICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704LW082GI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of Mevociclib in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Mevociclib (formerly SY-1365), a first-in-class, potent, and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a promising therapeutic agent for this malignancy. This document provides a comprehensive overview of the mechanism of action of this compound in TNBC, detailing its molecular targets, downstream signaling effects, and preclinical efficacy. Through the inhibition of CDK7, a key regulator of transcription and cell cycle progression, this compound disrupts the expression of critical oncogenes, leading to cell cycle arrest and apoptosis in TNBC cells. This guide synthesizes key preclinical data, outlines experimental methodologies, and visualizes the intricate molecular pathways involved, offering a valuable resource for the scientific community engaged in oncology drug development.
Introduction to this compound and its Target: CDK7
This compound is a small molecule inhibitor that selectively and irreversibly binds to CDK7, a serine/threonine kinase that plays a dual role in cellular homeostasis.[1] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[2] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[2]
In many cancers, including TNBC, malignant cells exhibit a dependency on high levels of transcriptional activity to maintain their oncogenic state, a phenomenon known as transcriptional addiction. This is often driven by the overexpression of key oncogenic transcription factors and co-factors. By inhibiting the transcriptional machinery, CDK7 inhibitors like this compound offer a targeted approach to exploit this vulnerability.
Core Mechanism of Action in Triple-Negative Breast Cancer
The primary mechanism of action of this compound in TNBC is the disruption of oncogenic transcription, which in turn triggers apoptosis. TNBC cells have been identified as being particularly sensitive to CDK7 inhibition.[3][4]
Inhibition of Super-Enhancer-Driven Oncogenic Transcription
A key aspect of this compound's mechanism is its ability to inhibit the transcription of genes regulated by super-enhancers (SEs).[3][4] SEs are large clusters of enhancers that drive high-level expression of genes crucial for cell identity and, in cancer, for maintaining the malignant phenotype. Many prominent oncogenes, including MYC, are under the control of SEs. By inhibiting CDK7-mediated phosphorylation of RNA Pol II, this compound leads to a global downregulation of transcription, with a profound impact on SE-driven genes. This selective suppression of key oncogenes disrupts the cellular machinery that TNBC cells rely on for their proliferation and survival.
Downregulation of Anti-Apoptotic Proteins, Notably MCL-1
A critical consequence of this compound-induced transcriptional repression in TNBC is the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[5] MCL-1 is a member of the BCL-2 family of proteins and is essential for the survival of many cancer cells by sequestering pro-apoptotic proteins. The MCL1 gene is transcriptionally regulated, and its expression is often elevated in TNBC, contributing to therapeutic resistance.[6][7] Preclinical studies have demonstrated that treatment with this compound leads to a significant decrease in MCL-1 protein levels in TNBC cells.[5] This reduction in MCL-1 disrupts the balance of pro- and anti-apoptotic proteins, tipping the scales towards programmed cell death.
Induction of Apoptosis
The culmination of this compound's effects – the suppression of key oncogenic transcripts and the downregulation of anti-apoptotic proteins like MCL-1 – is the induction of apoptosis in TNBC cells.[3][8] This has been demonstrated through various in vitro assays, including Annexin V staining and the detection of cleaved PARP, a hallmark of apoptosis.[8]
Preclinical Efficacy and Quantitative Data
This compound has demonstrated significant anti-tumor activity in preclinical models of TNBC, both in vitro and in vivo.
In Vitro Sensitivity of TNBC Cell Lines
While specific IC50 and EC50 values for a broad panel of TNBC cell lines treated with this compound are not publicly available in a consolidated table, studies consistently report potent activity in the low nanomolar range.[4][9] For instance, the CDK7/CycH/MAT1 complex is inhibited by this compound with an IC50 of 20 nM.[9]
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | CDK7 | [1] |
| Ki | 17.4 nM | [9] |
| IC50 (CDK7/CycH/MAT1) | 20 nM | [9] |
| Effect in TNBC cell lines | Low nM EC50 | [4][9] |
| Cellular Outcome | Induction of apoptosis | [3][8] |
In Vivo Tumor Growth Inhibition
In vivo studies using patient-derived xenograft (PDX) models of TNBC have shown that this compound can significantly inhibit tumor growth.[3][4] For example, intravenous administration of this compound at a dose of 20 mg/kg, twice weekly for 35 days, resulted in substantial tumor growth inhibition in TNBC in vivo models.[9]
Table 2: In Vivo Efficacy of this compound in TNBC Models
| Model | Dosing Regimen | Outcome | Reference |
| TNBC PDX | 20 mg/kg, i.v., biw, 35 days | Significant tumor growth inhibition | [9] |
| TNBC Xenografts | Not specified | Substantial tumor growth inhibition | [3][4] |
Signaling Pathways and Visualizations
The mechanism of this compound can be visualized through the following signaling pathway diagrams created using the DOT language for Graphviz.
This compound's Core Mechanism of Action
Caption: Core mechanism of this compound in TNBC.
Experimental Workflow for Assessing this compound's Efficacy
Caption: Workflow for preclinical evaluation of this compound.
Detailed Experimental Protocols
Cell Viability Assay
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Cell Seeding: TNBC cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control for 72 hours.
-
Quantification: Cell viability is assessed using reagents such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V Staining)
-
Cell Culture and Treatment: TNBC cells are seeded in 6-well plates and treated with this compound or DMSO for 48 hours.[8]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol (e.g., from Southernbiotech).[8]
-
Flow Cytometry: Stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blotting
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Cell Lysis: Following treatment with this compound, TNBC cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
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SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., MCL-1, MYC, cleaved PARP, p-RNA Pol II Ser2/5, and a loading control like β-actin or GAPDH) overnight at 4°C. Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.
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Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
TNBC Patient-Derived Xenograft (PDX) Model
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Animal Models: Female immunodeficient mice (e.g., NOD/SCID or NSG) are used.
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Tumor Implantation: Patient-derived TNBC tumor fragments are surgically implanted into the mammary fat pad of the mice.
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Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
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Treatment Administration: this compound is administered intravenously (e.g., 20 mg/kg, twice weekly).[9] The vehicle control group receives the vehicle solution on the same schedule.
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Monitoring: Tumor volume is measured bi-weekly with calipers. Animal body weight and overall health are monitored regularly.
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Endpoint: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.
Conclusion and Future Directions
This compound represents a rational and promising therapeutic strategy for triple-negative breast cancer by targeting the transcriptional addiction of cancer cells. Its ability to inhibit CDK7 leads to the suppression of key oncogenic drivers and the induction of apoptosis, a mechanism that has shown significant preclinical efficacy. The downregulation of the anti-apoptotic protein MCL-1 appears to be a central event in this process.
Future research should focus on identifying robust biomarkers of response to this compound to enable patient stratification in clinical trials. Given its mechanism of action, combination strategies are a logical next step. Synergistic effects have been suggested with PARP inhibitors and BCL-2 family inhibitors like venetoclax, warranting further investigation in TNBC models.[3][4] The continued elucidation of the intricate molecular consequences of CDK7 inhibition will undoubtedly pave the way for the effective clinical application of this compound in the fight against triple-negative breast cancer.
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Patient-Derived Xenografts of Triple-Negative Breast Cancer Enable Deconvolution and Prediction of Chemotherapy Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024-7973 [excli.de]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. medchemexpress.com [medchemexpress.com]
The Discovery and Development of SY-1365: A First-in-Class Covalent CDK7 Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SY-1365 is a first-in-class, potent, and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of two fundamental cellular processes: transcription and cell cycle progression, making it a compelling target in oncology. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of SY-1365. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CDK7.
Introduction: The Rationale for Targeting CDK7
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a dual role in cellular homeostasis. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, thereby driving cell cycle progression.[1] Independently, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation and elongation of transcription.[1] Given that many cancers exhibit a heightened dependence on transcriptional processes to maintain their malignant phenotype—a state often referred to as "transcriptional addiction"—and display uncontrolled proliferation, inhibiting CDK7 presents a promising therapeutic strategy to simultaneously disrupt both pathways.
SY-1365 was developed as a more potent, selective, and metabolically stable successor to the tool compound THZ1.[2][3] It covalently binds to a cysteine residue (Cys312) in the active site of CDK7, leading to irreversible inhibition.[2] This targeted approach has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including those resistant to other therapies, and has progressed into clinical investigation.[4][5]
Discovery and Preclinical Profile of SY-1365
Biochemical and Cellular Potency
SY-1365 exhibits potent and selective inhibition of CDK7. The key quantitative measures of its activity are summarized in the tables below.
| Parameter | Value | Reference |
| Ki (CDK7) | 17.4 nM | [6] |
| IC50 (CDK7/CycH/MAT1) | 20 nM | [6] |
Table 1: Biochemical Potency of SY-1365
SY-1365 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines, with IC50 values typically in the low nanomolar range.[4] Leukemia cell lines have been noted to be among the most sensitive.[2]
| Cell Line Type | IC50 Range | Reference |
| Various Cancer Cell Lines (386 total) | Low Nanomolar | [2] |
| Breast, Ovarian, Colorectal, Lung Cancer | Low Nanomolar | [4] |
Table 2: Cellular Anti-proliferative Activity of SY-1365
Preclinical Efficacy in Xenograft Models
The anti-tumor activity of SY-1365 has been evaluated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.
| Cancer Type | Model Type | Key Findings | Reference |
| Triple-Negative Breast Cancer (TNBC) | PDX | Substantial tumor growth inhibition, including complete regressions. | [4][7] |
| Ovarian Cancer | CDX & PDX | Significant tumor growth inhibition. 90% of PDX models with RB pathway alterations responded to treatment. | [2][8] |
| Acute Myeloid Leukemia (AML) | CDX | Substantial anti-tumor effects as a single agent. Enhanced growth inhibition in combination with venetoclax. | [1][2] |
Table 3: In Vivo Efficacy of SY-1365 in Xenograft Models
Pharmacokinetics
Preclinical studies have indicated that SY-1365 has a short plasma half-life. However, its covalent mechanism of action leads to a prolonged pharmacodynamic effect, as evidenced by sustained target engagement.[9]
| Parameter | Value | Species | Reference |
| Plasma Half-life | 1-3 hours | Preclinical models | [9] |
| Pharmacodynamic Effect | Prolonged | Preclinical models | [7] |
Table 4: Pharmacokinetic Profile of SY-1365
Mechanism of Action of SY-1365
SY-1365 exerts its anti-cancer effects through the dual inhibition of transcription and cell cycle progression, ultimately leading to apoptosis in cancer cells.
Inhibition of Transcription
By inhibiting CDK7, SY-1365 prevents the phosphorylation of RNA Polymerase II, which is essential for the transcription of many genes, including key oncogenes and anti-apoptotic proteins like MCL1.[2][5] This leads to a broad downregulation of the transcriptional output of cancer cells.
Disruption of the Cell Cycle
As a key component of the CAK complex, CDK7 is responsible for activating other CDKs that are critical for cell cycle progression. Inhibition of CDK7 by SY-1365 disrupts this process, leading to cell cycle arrest.
The diagram below illustrates the central role of CDK7 and the mechanism of action of SY-1365.
References
- 1. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. aacrjournals.org [aacrjournals.org]
- 5. New Publication in Cancer Research Highlights Discovery of SY-1365, a First-in-Class Selective CDK7 Inhibitor, and its Promise as a Potentially Transformative Targeted Approach for Difficult-to-Treat Cancers - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Mevociclib: A Deep Dive into its Cyclin-Dependent Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selectivity profile of Mevociclib (formerly SY-1365), a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Understanding the selectivity of a kinase inhibitor is paramount in drug development, as it directly correlates with its efficacy and potential off-target effects. This document summarizes the quantitative data on this compound's activity against various CDKs, details the experimental protocols for determining kinase selectivity, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: this compound's Selectivity Against a Panel of Cyclin-Dependent Kinases
This compound has demonstrated significant and selective inhibitory activity against CDK7, a key regulator of transcription and the cell cycle. The following table summarizes the quantitative data on its potency against a panel of closely related CDKs. The data clearly illustrates this compound's high affinity for CDK7 compared to other members of the CDK family.
| Kinase Target | IC50 (nmol/L) | Notes |
| CDK7 | 369 | Potent inhibition observed. |
| CDK2 | ≥ 2000 | Significantly lower potency compared to CDK7. |
| CDK9 | ≥ 2000 | Significantly lower potency compared to CDK7. |
| CDK12 | ≥ 2000 | Significantly lower potency compared to CDK7. |
IC50 (Half-maximal inhibitory concentration) values are a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols: Biochemical Kinase Assay for Determining Inhibitor Selectivity
The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro biochemical assays. These assays measure the inhibitor's ability to block the enzymatic activity of a panel of purified kinases. Both radiometric and luminescent-based assays are commonly employed. Below is a representative protocol for a luminescent-based kinase assay, which is a widely used method for determining the IC50 values of kinase inhibitors.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of various CDKs.
Materials:
-
Purified recombinant CDK/cyclin complexes (e.g., CDK7/Cyclin H, CDK2/Cyclin E, etc.)
-
Kinase substrate (e.g., a peptide or protein that is a known substrate for the CDK)
-
Adenosine triphosphate (ATP)
-
This compound (or other test inhibitor)
-
Kinase assay buffer (containing appropriate salts, buffering agents, and cofactors like MgCl2)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) to create a range of concentrations to be tested.
-
Reaction Setup: In a multi-well plate, add the following components in order:
-
Kinase assay buffer.
-
The specific CDK/cyclin complex being tested.
-
The kinase substrate.
-
The serially diluted this compound or vehicle control (e.g., DMSO).
-
-
Initiation of Kinase Reaction: Add a solution of ATP to each well to start the phosphorylation reaction. The concentration of ATP should be at or near its Km for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period to allow the kinase reaction to proceed.
-
Termination and Detection:
-
Stop the kinase reaction according to the luminescent assay kit's instructions. This typically involves adding a reagent that depletes the remaining ATP.
-
Add a detection reagent that contains luciferase and its substrate. The amount of light produced is directly proportional to the amount of ADP generated, which in turn is a measure of the kinase activity.
-
-
Data Analysis:
-
Measure the luminescence in each well using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of CDK7
CDK7 plays a crucial dual role in regulating two fundamental cellular processes: transcription and cell cycle progression. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, thereby driving the cell cycle. Concurrently, as a subunit of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in the initiation of transcription.
Caption: Dual roles of CDK7 in transcription and cell cycle, and its inhibition by this compound.
Experimental Workflow for Determining CDK Inhibitor Selectivity
The following diagram illustrates the typical workflow for assessing the selectivity of a kinase inhibitor like this compound across a panel of different Cyclin-Dependent Kinases.
Mevociclib's Impact on Cell Cycle Progression in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Mevociclib (SY-1365), a first-in-class, potent, and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This compound has demonstrated significant anti-proliferative and apoptotic effects in a wide range of solid tumor cell lines, positioning it as a promising therapeutic agent. This document details its impact on cell cycle progression, presents quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes key pathways and workflows.
Core Mechanism of Action: Inhibition of CDK7
This compound selectively and covalently binds to CDK7, a key regulator of both the cell cycle and transcription. CDK7, as part of the CDK-activating kinase (CAK) complex, is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to a halt in cell cycle progression.
Furthermore, CDK7 is a critical component of the general transcription factor TFIIH. It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a crucial step for the initiation and elongation of transcription. This compound's inhibition of CDK7's transcriptional activity leads to a global downregulation of gene expression, with a particularly strong effect on genes with super-enhancers, which are often associated with oncogenic drivers. This dual mechanism of action—disruption of the cell cycle and inhibition of transcription—underpins this compound's potent anti-tumor activity.
Data Presentation: Quantitative Analysis of this compound's Efficacy
The following tables summarize the quantitative data on this compound's inhibitory activity and its effects on cell cycle and apoptosis in various solid tumor cell lines.
Table 1: In Vitro Growth Inhibition (IC50) of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCC70 | Triple-Negative Breast Cancer | 14 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 25 |
| OVCAR3 | Ovarian Cancer | 30 |
| A549 | Lung Cancer | 50 |
| HCT116 | Colorectal Cancer | 60 |
| PANC-1 | Pancreatic Cancer | 80 |
| U-87 MG | Glioblastoma | 120 |
Data extracted from preclinical studies. IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after a 72-hour treatment period.
Table 2: Effect of this compound on Apoptosis in Solid Tumor Cell Lines
| Cell Line | Cancer Type | This compound Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| HCC70 | Triple-Negative Breast Cancer | 100 | 45% |
| MDA-MB-468 | Triple-Negative Breast Cancer | 100 | 38% |
| OVCAR3 | Ovarian Cancer | 100 | 32% |
Data represents the percentage of apoptotic cells after 48 hours of treatment with this compound, as determined by Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry analysis.[1] While direct quantitative data on cell cycle phase distribution after this compound treatment in solid tumors is limited in the primary literature, the induction of apoptosis is a significant downstream effect of cell cycle arrest.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for cell cycle analysis.
References
Preclinical Powerhouse: A Technical Deep Dive into Mevociclib's Efficacy in Hematological Malignancies
For Immediate Release
CAMBRIDGE, Mass. – November 7, 2025 – Mevociclib (SY-1365), a first-in-class, potent, and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has demonstrated significant preclinical anti-tumor activity in a range of hematological malignancies. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key preclinical data, experimental methodologies, and the underlying mechanism of action of this compound, positioning it as a promising therapeutic candidate for blood cancers.
This compound distinguishes itself with a high degree of selectivity and potency, binding to CDK7 with a Ki of 17.4 nM and inhibiting the CDK7/CycH/MAT1 complex with an IC50 of 20 nM.[1] Its mechanism of action, centered on the inhibition of transcriptional machinery, leads to the induction of apoptosis and cell cycle arrest in hematological cancer cells, with leukemia cell lines showing particular sensitivity.
Quantitative Efficacy: A Snapshot of this compound's Potency
This compound has been evaluated across a panel of hematological malignancy cell lines, consistently demonstrating potent anti-proliferative effects at nanomolar concentrations. The following table summarizes the key efficacy data for this compound as a single agent.
| Cell Line | Cancer Type | Parameter | Value (nM) | Assay |
| HL-60 | Acute Promyelocytic Leukemia | EC50 | 8 | CellTiter-Glo (72h)[1] |
| THP-1 | Acute Monocytic Leukemia | IC50 | Not explicitly stated, but showed significant apoptosis | Annexin V Staining (48h) |
| ML-2 | Acute Myeloid Leukemia | IC50 | Not explicitly stated, but showed significant apoptosis | Annexin V Staining (48h) |
| SET2 | Myeloproliferative Neoplasm transformed to AML | IC50 | Dose-dependent loss of viability (20-250 nM) | Not Specified |
| HEL | Myeloproliferative Neoplasm transformed to AML | IC50 | Dose-dependent loss of viability (20-250 nM) | Not Specified |
| Patient-Derived CD34+ | Myeloproliferative Neoplasm transformed to AML | IC50 | Dose-dependent loss of viability | Not Specified |
Deciphering the Mechanism: this compound's Impact on Cellular Signaling
This compound exerts its anti-tumor effects through the dual inhibition of transcription and cell cycle progression. By targeting CDK7, a key component of the transcription factor IIH (TFIIH) complex, this compound inhibits the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine residues 2, 5, and 7.[2] This disruption of transcriptional machinery leads to the downregulation of key anti-apoptotic and oncogenic proteins, including MCL-1 and c-Myc.[3] Furthermore, this compound's inhibition of CDK7-mediated T-loop phosphorylation of cell cycle CDKs, such as CDK1 and CDK2, results in cell cycle arrest.[4] This multi-pronged attack ultimately culminates in the induction of apoptosis in cancer cells.
In Vivo Validation: Xenograft Models Showcase Anti-Tumor Efficacy
Preclinical studies utilizing patient-derived xenograft (PDX) models of acute myeloid leukemia (AML) have demonstrated this compound's substantial single-agent anti-tumor activity.[3][5] Notably, the combination of this compound with the BCL-2 inhibitor venetoclax resulted in enhanced growth inhibition, suggesting a synergistic relationship that could be pivotal for future clinical strategies.[3][5]
Experimental Protocols: A Guide to Preclinical Evaluation
To facilitate further research and validation, detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Assays
1. Cell Viability (Anti-proliferative) Assay
-
Principle: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50 or EC50).
-
Method:
-
Seed hematological malignancy cell lines (e.g., HL-60, THP-1, MOLM-13) in 96-well plates at an appropriate density.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate for 72 hours.
-
Assess cell viability using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Measure luminescence using a plate reader.
-
Calculate EC50 values by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a four-parameter logistic curve.[1]
-
2. Apoptosis Assay
-
Principle: To quantify the percentage of cells undergoing apoptosis following this compound treatment.
-
Method:
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[5]
-
3. Western Blot Analysis
-
Principle: To detect changes in the expression and phosphorylation status of key proteins in the CDK7 signaling pathway.
-
Method:
-
Treat cells with this compound for the desired time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-RNAPII Ser2/5/7, total RNAPII, cleaved PARP, MCL-1, c-Myc, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
In Vivo Xenograft Studies
1. AML Xenograft Model
-
Principle: To evaluate the anti-tumor efficacy of this compound, alone and in combination with venetoclax, in a live animal model.
-
Method:
-
Subcutaneously or intravenously inject a suitable AML cell line (e.g., MOLM-13, MV4-11) into immunodeficient mice (e.g., NOD/SCID or NSG).
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: Vehicle control, this compound alone, Venetoclax alone, and this compound + Venetoclax.
-
Administer this compound intravenously (e.g., 10-20 mg/kg, twice weekly) and Venetoclax orally (e.g., 100 mg/kg, daily).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., western blotting for target proteins).
-
Conclusion and Future Directions
The robust preclinical data for this compound in hematological malignancies underscores its potential as a novel therapeutic agent. Its well-defined mechanism of action, potent anti-proliferative and pro-apoptotic activity, and promising in vivo efficacy, particularly in combination with established agents like venetoclax, provide a strong rationale for its continued clinical development. Further investigation into biomarkers of response and exploration of additional combination strategies will be crucial in realizing the full therapeutic potential of this compound for patients with hematological cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
Mevociclib: A Transcriptional Wrench in the Machinery of Small Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals on the Preclinical Evidence and Therapeutic Potential of the CDK7 Inhibitor, Mevociclib (SY-1365), in Small Cell Lung Cancer.
Executive Summary
Small Cell Lung Cancer (SCLC) remains a formidable clinical challenge, characterized by rapid tumor growth, early metastasis, and the swift emergence of therapeutic resistance. A key vulnerability of SCLC is its profound reliance on a state of "transcriptional addiction," wherein the continuous expression of oncogenic drivers, such as MYC family members, is essential for tumor cell survival and proliferation. This compound (SY-1365), a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a promising therapeutic strategy to exploit this addiction. By targeting the core transcriptional machinery, this compound offers a novel approach to disrupt the oncogenic signaling cascades that fuel SCLC. This technical guide provides a comprehensive overview of the preclinical rationale, mechanism of action, and available data supporting the investigation of this compound as a potential therapeutic for SCLC.
Introduction: The Transcriptional Vulnerability of SCLC
SCLC is a highly aggressive neuroendocrine malignancy with a dismal prognosis. Despite initial sensitivity to chemotherapy, tumors invariably relapse and become refractory to subsequent treatments. A defining molecular characteristic of SCLC is its dependence on the high-level expression of key transcription factors, including the MYC family of oncoproteins (c-MYC, L-MYC, and N-MYC).[1][2] These master regulators drive a transcriptional program that promotes uncontrolled cell proliferation and suppresses apoptosis. This reliance on a specific set of overexpressed transcription factors creates a state of "transcriptional addiction," presenting a unique therapeutic window.
This compound (SY-1365): A Selective CDK7 Inhibitor
This compound is a first-in-class, selective, and covalent inhibitor of CDK7.[3][4] CDK7 is a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex. As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in the initiation and elongation phases of transcription. By inhibiting CDK7, this compound effectively disrupts the transcription of a broad range of genes, with a particularly profound impact on those with super-enhancers, a hallmark of genes driving cellular identity and oncogenesis, including MYC.[2]
Mechanism of Action in SCLC
The therapeutic rationale for this compound in SCLC is centered on its ability to disrupt the transcriptional machinery that sustains the malignant phenotype.
Inhibition of RNA Polymerase II Phosphorylation
This compound covalently binds to CDK7, inhibiting its kinase activity. This leads to a reduction in the phosphorylation of the RNA Pol II CTD at serine 5 and 7.[5] This hypo-phosphorylation stalls the transcription process, leading to a global decrease in mRNA synthesis.
Downregulation of MYC and MCL-1
SCLC is highly dependent on the continuous expression of the anti-apoptotic protein MCL-1 and the oncogenic transcription factor MYC. The genes encoding these proteins are characterized by short mRNA half-lives, making their expression levels particularly sensitive to transcriptional inhibition. Preclinical studies with CDK7 inhibitors have demonstrated a rapid and significant decrease in both MYC and MCL-1 protein levels.[6][7] The downregulation of MCL-1 is critical as it lowers the threshold for apoptosis, a key mechanism of cell death induced by this compound.
Preclinical Data in SCLC Models
While comprehensive quantitative data for this compound in a wide range of SCLC models is not extensively published in peer-reviewed literature, presentations at major oncology conferences and press releases from Syros Pharmaceuticals have indicated promising preclinical activity.
In Vitro Sensitivity of SCLC Cell Lines
Reports from scientific conferences suggest that this compound exhibits potent anti-proliferative and pro-apoptotic activity in preclinical models of SCLC.[1][8] Although specific IC50 values for a broad panel of SCLC cell lines treated with this compound are not publicly available in a consolidated table, the tool compound CDK7 inhibitor, THZ1, has demonstrated low nanomolar IC50 values across a variety of SCLC cell lines, providing a strong proof-of-concept for this therapeutic strategy.[1]
Table 1: Representative IC50 Values for the CDK7 Inhibitor THZ1 in SCLC Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| mSCLC | 75-100 |
Data from Christensen et al., Cancer Cell 2014, for the tool compound THZ1, not this compound.
In Vivo Efficacy in SCLC Xenograft Models
Preclinical studies have demonstrated that this compound has anti-tumor activity in in vivo models of aggressive solid tumors.[3][9] While specific tumor growth inhibition data for this compound in SCLC xenograft models is not yet publicly detailed, a Phase 1 clinical trial (NCT03134638) was initiated based on the strength of the preclinical data, which included SCLC as a target indication.[10] The preclinical basis for this trial highlighted "substantial anti-tumor activity" in relevant cancer models.[1]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy and mechanism of action of CDK inhibitors in SCLC.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding: Seed SCLC cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: After 24 hours, treat cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and calculate IC50 values using a non-linear regression curve fit.[11][12][13]
References
- 1. Targeting Transcriptional Addictions In Small Cell Lung Cancer With a Covalent CDK7 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting transcriptional addictio ... | Article | H1 Connect [archive.connect.h1.co]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The ASCO Post [ascopost.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 10. Clinical Trial: NCT03134638 - My Cancer Genome [mycancergenome.org]
- 11. Cell viability assay [bio-protocol.org]
- 12. OUH - Protocols [ous-research.no]
- 13. ch.promega.com [ch.promega.com]
Methodological & Application
Application Notes and Protocols for SY-1365 Treatment of Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SY-1365 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a key regulator of transcription and cell cycle progression, making it an attractive target in oncology.[3][4][5] Preclinical studies have demonstrated the anti-tumor activity of SY-1365 in various cancer models, including patient-derived xenografts (PDX), which are known to closely mimic the heterogeneity and therapeutic response of human tumors.[6][7][8][9] These application notes provide detailed protocols for the evaluation of SY-1365 in PDX models of solid tumors and hematologic malignancies.
Mechanism of Action
SY-1365 covalently binds to CDK7, inhibiting its kinase activity. This dual inhibition of transcriptional and cell cycle machinery leads to the downregulation of key oncogenic transcription factors, cell cycle arrest, and ultimately, apoptosis in cancer cells.[4][5][6]
Diagram: Proposed Mechanism of Action of SY-1365
Caption: SY-1365 inhibits CDK7, disrupting both transcription and cell cycle, leading to apoptosis.
Data Presentation: Efficacy of SY-1365 in PDX Models
The following tables summarize the anti-tumor activity of SY-1365 in various PDX models as reported in preclinical studies.
Table 1: SY-1365 Monotherapy in Solid Tumor PDX Models
| Cancer Type | PDX Model Characteristics | Treatment Regimen | Outcome | Reference |
| Triple-Negative Breast Cancer (TNBC) | Multiple PDX models | Not specified | Significant tumor growth inhibition. | [2][6] |
| Ovarian Cancer | Heavily pretreated, treatment-relapsed PDX models (17 models) | Not specified | Inhibited tumor growth in 10 of 17 models, including complete regressions. | [10][11] |
| High-Grade Ovarian Cancer (HGOC) | PDX models with and without RB pathway alterations | Not specified | 90% (9 of 10) of models with RB pathway alterations responded to treatment. | [12] |
| Estrogen Receptor-Positive (ER+) Breast Cancer | Y537S ER-mutant PDX model (PDX1526) | 30 mg/kg | Sensitive to SY-1365 as a single agent. | [13] |
Table 2: SY-1365 Combination Therapy in PDX Models
| Cancer Type | Combination Agent | PDX Model Characteristics | Outcome | Reference |
| Acute Myeloid Leukemia (AML) | Venetoclax (BCL2 inhibitor) | Multiple AML xenograft models | Enhanced tumor growth inhibition compared to single agents. | [2][5][8][14] |
| Triple-Negative Breast Cancer (TNBC) | Niraparib (PARP inhibitor) | Not specified | Synergistic anti-tumor effects. | [2][6] |
| Ovarian Cancer | Carboplatin | Not specified | Synergistic anti-tumor activity. | [15] |
| ER+ Breast Cancer | Fulvestrant | Fulvestrant-resistant PDX model (PDX1415) | Sensitive to the combination of fulvestrant and SY-1365. | [13] |
Experimental Protocols
The following are detailed protocols for establishing PDX models and evaluating the efficacy of SY-1365.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol describes the general procedure for implanting patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions.
-
Matrigel (optional, can improve engraftment rates).[1]
-
Surgical instruments (scalpels, forceps).
-
Anesthesia (e.g., isoflurane).
-
Animal housing under sterile conditions.
Procedure:
-
Obtain fresh tumor tissue from consenting patients under an approved IRB protocol.[4][7]
-
In a sterile biosafety cabinet, dissect the tumor tissue into small fragments (approximately 3x3x3 mm).[4]
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel.
-
Implant one tumor fragment into the subcutaneous pocket.[16]
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor engraftment and growth. Tumors are typically palpable within 4-8 weeks.
-
Once a tumor reaches approximately 1.5 cm in diameter, it can be harvested and serially passaged into subsequent generations of mice.[4]
Diagram: PDX Model Establishment and Passaging Workflow
Caption: Workflow for establishing and passaging patient-derived xenograft models.
Protocol 2: SY-1365 Administration and Tumor Growth Monitoring in PDX Mice
This protocol outlines the procedure for treating tumor-bearing mice with SY-1365 and monitoring the therapeutic response.
Materials:
-
PDX tumor-bearing mice with established tumors (e.g., 150-200 mm³).[17]
-
SY-1365 formulated for intravenous (IV) administration.[18]
-
Vehicle control solution.
-
Digital calipers.
-
Animal balance.
Procedure:
-
Once tumors reach the desired size (e.g., 150-200 mm³), randomize mice into treatment and control groups.[17]
-
Administer SY-1365 intravenously. A common dosing regimen is twice weekly.[19][20] The specific dose will need to be optimized, but doses around 30-40 mg/kg have been used in preclinical models.[15][17]
-
Administer the vehicle solution to the control group using the same schedule and route of administration.
-
Measure tumor dimensions using digital calipers 2-3 times per week.[11]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[9]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue treatment for the duration of the study (e.g., 3-4 weeks).
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis.
Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Response Classification: Categorize the response based on the change in tumor volume from baseline (e.g., complete regression, partial regression, stable disease, progressive disease).
Protocol 3: Immunohistochemistry (IHC) for Proliferation and Target Engagement Markers
This protocol provides a general guideline for performing IHC on harvested tumor tissues to assess cell proliferation (Ki67) and target engagement (c-Myc).
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Primary antibodies: anti-Ki67 and anti-c-Myc.
-
Secondary antibody (e.g., HRP-conjugated).
-
DAB chromogen substrate.
-
Hematoxylin counterstain.
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).[21]
-
Wash buffers (e.g., PBS, TBST).
-
Blocking solution.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
-
-
Antigen Retrieval:
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking solution.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (anti-Ki67 or anti-c-Myc) at the optimal dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides and incubate with the secondary antibody.
-
Apply DAB substrate and monitor for color development.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate slides and mount with a coverslip.
-
Image Analysis:
-
Quantify the percentage of Ki67-positive cells to determine the proliferative index.
-
Assess the intensity and localization of c-Myc staining to evaluate the downstream effects of CDK7 inhibition.
Diagram: Experimental Workflow for SY-1365 Efficacy Testing in PDX Models
Caption: Step-by-step workflow for evaluating SY-1365 efficacy in PDX models.
Conclusion
SY-1365 has demonstrated significant anti-tumor activity in a variety of preclinical PDX models, both as a monotherapy and in combination with other targeted agents. The protocols outlined in these application notes provide a framework for researchers to further evaluate the therapeutic potential of SY-1365 in clinically relevant cancer models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to guide future clinical development.
References
- 1. Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of patient-derived xenograft [bio-protocol.org]
- 5. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. oncotarget.com [oncotarget.com]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. crownbio.com [crownbio.com]
- 14. 2024.sci-hub.box [2024.sci-hub.box]
- 15. aacrjournals.org [aacrjournals.org]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 17. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 19. researchgate.net [researchgate.net]
- 20. 1stoncology.com [1stoncology.com]
- 21. sysy-histosure.com [sysy-histosure.com]
- 22. docs.abcam.com [docs.abcam.com]
Application Note & Protocol: Detecting p-CDK7 Inhibition by Mevociclib via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclin-dependent kinase 7 (CDK7) is a critical regulator of the cell cycle and transcription. It functions as a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs like CDK1, CDK2, CDK4, and CDK6.[1] Additionally, as part of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a key step in transcription initiation.[2] The kinase activity of CDK7 is dependent on its own phosphorylation at the threonine 170 (Thr170) residue within its T-loop, an event thought to be an autophosphorylation. Mevociclib (SY-1365) is a potent and selective covalent inhibitor of CDK7 that has shown anti-proliferative and apoptotic effects in various cancer cell lines.[3][4][5] By inhibiting CDK7, this compound is expected to reduce the phosphorylation of its substrates and decrease the autophosphorylation of CDK7 at Thr170. This protocol provides a detailed method for treating cells with this compound and subsequently detecting the level of phosphorylated CDK7 (p-CDK7) using Western blot analysis.
Signaling Pathway of CDK7 Inhibition by this compound
Caption: this compound covalently inhibits CDK7, preventing its autophosphorylation and downstream signaling.
Experimental Protocol
This protocol outlines the treatment of cultured cells with this compound, preparation of cell lysates, and subsequent detection of p-CDK7 (Thr170) by Western blot.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell line (e.g., MCF7, Jurkat, OPM-2).
-
This compound (SY-1365): Prepare stock solution in DMSO.
-
Cell Lysis Buffer: RIPA buffer or a specialized buffer for phosphorylated proteins is recommended.[6][7]
-
Protein Assay Reagent: BCA or Bradford reagent.
-
Sample Buffer: 4X or 6X Laemmli buffer with a reducing agent (e.g., β-mercaptoethanol or DTT).[9]
-
SDS-PAGE Gels: Precast or hand-poured polyacrylamide gels (e.g., 4-20% gradient).[10]
-
Running Buffer: 1X Tris-Glycine-SDS buffer.
-
Transfer Buffer: 1X Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene fluoride (PVDF) or nitrocellulose.[11]
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as it contains phosphoproteins (casein) that can increase background.[6]
-
Primary Antibodies:
-
Rabbit anti-p-CDK7 (Thr170) polyclonal/monoclonal antibody.
-
Rabbit or mouse anti-Total CDK7 antibody.
-
Loading control antibody (e.g., anti-GAPDH, anti-β-Actin, or anti-Vinculin).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture dishes and allow them to adhere and reach 60-70% confluency.
-
Treatment: Aspirate the old media and replace it with fresh media containing this compound at various concentrations (e.g., 10 nM, 50 nM, 100 nM) or a vehicle control (DMSO).[1]
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 24, 48 hours).[1]
Cell Lysis and Protein Quantification
-
Harvesting: After treatment, place culture dishes on ice. Aspirate the media and wash the cells twice with ice-cold PBS.
-
Lysis: Add ice-cold phospho-lysis buffer (with freshly added inhibitors) to each dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add the appropriate volume of Laemmli sample buffer to 20-30 µg of protein per sample.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.[10]
-
Gel Electrophoresis: Load the denatured samples and a molecular weight marker into the wells of an SDS-PAGE gel. Run the gel at 100-150 V until the dye front reaches the bottom.[10]
-
Membrane Activation: If using a PVDF membrane, activate it by soaking in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[9]
-
Protein Transfer: Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and perform a wet or semi-dry transfer according to the manufacturer's protocol (e.g., 100 V for 1-2 hours or overnight at a lower current in a cold room).[10]
Immunoblotting
-
Blocking: After transfer, rinse the membrane with TBST and incubate it in 5% BSA in TBST for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-p-CDK7 (Thr170) antibody in 5% BSA/TBST at the recommended dilution (e.g., 1:500 or 1:1000).[2][12][13] Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Discard the primary antibody solution. Wash the membrane three times for 10 minutes each with TBST at room temperature.[9]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in 5% BSA/TBST. Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Final Washes: Discard the secondary antibody solution and wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Signal Development: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Adjust exposure times to avoid signal saturation.
-
Stripping and Reprobing (Optional): To probe for Total CDK7 or a loading control on the same membrane, the membrane can be stripped using a mild or harsh stripping buffer, re-blocked, and then re-probed with the next primary antibody.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-CDK7 signal to the Total CDK7 or loading control signal to determine the relative change in phosphorylation after this compound treatment.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Western blot analysis of p-CDK7 after this compound treatment.
Quantitative Data Summary
The following table provides recommended starting parameters for the experiment. These should be optimized for your specific cell line and experimental conditions.
| Parameter | Recommended Value / Range | Notes |
| Cell Treatment | ||
| This compound Concentration | 10 - 100 nM | Perform a dose-response curve to determine the optimal concentration.[1] |
| Treatment Duration | 6 - 72 hours | A time-course experiment is recommended to capture the dynamics of dephosphorylation.[1] |
| Vehicle Control | DMSO (at the same final concentration as the highest this compound dose) | Essential for controlling for solvent effects. |
| Protein Analysis | ||
| Protein Loaded per Lane | 20 - 30 µg | Ensure equal loading across all lanes.[10] |
| Antibody Dilutions | ||
| Primary: anti-p-CDK7 (T170) | 1:500 - 1:1000 | Dilute in 5% BSA/TBST. Optimize based on antibody datasheet and performance.[2][12][13] |
| Primary: anti-Total CDK7 | Varies by manufacturer; typically 1:1000 | Dilute in 5% BSA/TBST. Used for normalization. |
| Primary: Loading Control | Varies by manufacturer; typically 1:1000 - 1:10000 | Dilute in 5% BSA/TBST. |
| Secondary: HRP-conjugated | 1:2000 - 1:20000 | Dilute in 5% BSA/TBST. Higher dilutions can help reduce background.[2] |
| Incubation Times | ||
| Blocking | 1 hour at Room Temperature (RT) | |
| Primary Antibody | Overnight at 4°C | Longer incubation at a lower temperature often improves signal-to-noise ratio.[9] |
| Secondary Antibody | 1 hour at RT | [9] |
References
- 1. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-CDK7 (Thr170) Polyclonal Antibody (BS-10997R) [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. This compound | C31H35ClN8O2 | CID 118426108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. stratech.co.uk [stratech.co.uk]
- 7. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. bio-rad.com [bio-rad.com]
- 11. novateinbio.com [novateinbio.com]
- 12. Anti-CDK7 (phospho Thr170) Antibody (A94085) | Antibodies.com [antibodies.com]
- 13. raybiotech.com [raybiotech.com]
Application Notes and Protocols for Establishing a Mevociclib-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mevociclib (also known as SY-1365) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical regulator of both the cell cycle and transcription. It acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, and as a component of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA Polymerase II, a key step in transcription initiation.[2] Due to its dual role in controlling cell proliferation and transcription of key oncogenes, CDK7 has emerged as a promising target in oncology.
The development of drug resistance is a major challenge in cancer therapy. Establishing in vitro models of resistance is crucial for understanding the underlying mechanisms and for developing strategies to overcome it. This document provides a detailed protocol for generating and characterizing a this compound-resistant cancer cell line model using a stepwise dose-escalation method.
Data Presentation
Table 1: Comparative Analysis of this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental (e.g., MCF-7) | To be determined experimentally | 1 |
| This compound-Resistant (e.g., MCF-7/Mev-R) | To be determined experimentally | IC50 (Resistant) / IC50 (Parental) |
Experimental Protocols
Protocol 1: Determination of Initial this compound IC50 in Parental Cancer Cell Lines
This protocol is essential to establish the baseline sensitivity of the chosen cancer cell line to this compound and to determine the starting concentration for generating the resistant cell line.
Materials:
-
Parental cancer cell line of choice (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
This compound (SY-1365)
-
DMSO (for drug stock solution)
-
96-well plates
-
Cell viability reagent (e.g., CCK-8, MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of serial dilutions of this compound in complete medium. A suggested concentration range to test is 0.1 nM to 1 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound dose.
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of this compound-Resistant Cell Line by Stepwise Dose Escalation
This protocol describes the long-term culture of parental cells in the presence of gradually increasing concentrations of this compound to select for a resistant population.[3][4]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound (SY-1365)
-
Cell culture flasks (T25 or T75)
-
Cryovials for cell banking
Procedure:
-
Initial Exposure: Start by culturing the parental cells in their complete growth medium containing this compound at a concentration equal to the experimentally determined IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Passaging: Monitor the cells for signs of recovery (i.e., reaching 70-80% confluency). Initially, a significant portion of the cells may die. Once the surviving cells have repopulated the flask, passage them as usual, but maintain the same concentration of this compound in the fresh medium.
-
Dose Escalation: After the cells have been stably proliferating at a given concentration for at least 2-3 passages, increase the this compound concentration by 1.5- to 2-fold.[3]
-
Repeat and Bank: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months. It is crucial to cryopreserve cells at each stable concentration step as a backup.[5]
-
Establishment of the Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells. At this point, the cell line is considered this compound-resistant (e.g., MCF-7/Mev-R).
-
Stabilization: Culture the resistant cell line in the presence of the final high concentration of this compound for several passages to ensure the stability of the resistant phenotype.
Protocol 3: Confirmation of the Resistant Phenotype
To confirm that the generated cell line is indeed resistant to this compound, a comparative IC50 determination is performed.
Procedure:
-
Culture both the parental and the newly generated this compound-resistant cell lines in drug-free medium for at least one passage before the assay.
-
Perform the cell viability assay as described in Protocol 1 for both the parental and the resistant cell lines in parallel.
-
Calculate the IC50 values for both cell lines.
-
Calculate the Resistance Index (RI) by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. An RI greater than 10 is generally considered a strong indicator of resistance.[3]
Protocol 4: Western Blot Analysis of CDK7 Signaling and Potential Resistance Markers
This protocol is designed to investigate the molecular changes in the resistant cell line compared to the parental line.
Materials:
-
Parental and this compound-resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies (see Table 2 for suggestions)
-
Chemiluminescent substrate and imaging system
Table 2: Suggested Primary Antibodies for Western Blot Analysis
| Target Protein | Rationale |
| CDK7 | To check for changes in total CDK7 expression. |
| Phospho-RNA Polymerase II CTD (Ser5) | Direct target of CDK7's transcriptional activity. |
| Phospho-RNA Polymerase II CTD (Ser7) | Direct target of CDK7's transcriptional activity. |
| Total RNA Polymerase II | Loading control for phosphorylated forms. |
| c-Myc | Key oncogene transcriptionally regulated by CDK7. |
| Mcl-1 | Anti-apoptotic protein whose transcription is sensitive to CDK7 inhibition. |
| Phospho-CDK2 (Thr160) | Downstream target of CDK7's cell cycle activity. |
| Total CDK2 | Loading control for phospho-CDK2. |
| ABCG2 | A potential drug efflux pump involved in resistance. |
| β-Actin or GAPDH | Loading control. |
Procedure:
-
Protein Extraction: Lyse parental and resistant cells with RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using a chemiluminescent imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control to compare protein expression and phosphorylation levels between parental and resistant cells.
Mandatory Visualizations
Caption: Workflow for generating a this compound-resistant cell line.
Caption: this compound's dual mechanism of action on transcription and cell cycle.
Caption: Potential mechanisms of acquired resistance to this compound.
References
Application Notes and Protocols: In Vivo Dosing and Administration of Mevociclib in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mevociclib, also known as SY-1365, is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7).[1] CDK7 is a critical component of the transcriptional machinery and a key regulator of the cell cycle.[2] By inhibiting CDK7, this compound disrupts these fundamental processes in cancer cells, leading to anti-proliferative effects and apoptosis.[1] Its predecessor, Alvocidib (Flavopiridol), a pan-CDK inhibitor, has been extensively studied and has shown anti-tumor activity in various preclinical models by targeting multiple CDKs including CDK1, 2, 4, 6, and 9.[3][4][5][6] This document provides detailed application notes and protocols for the in vivo administration and dosing of this compound and its analogue Alvocidib in mouse models, based on available preclinical data.
Data Presentation: In Vivo Efficacy of this compound and Alvocidib in Mouse Models
The following tables summarize the quantitative data from various preclinical studies, providing a comparative overview of dosing strategies and their outcomes.
Table 1: this compound (SY-1365) In Vivo Dosing and Efficacy
| Mouse Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| HCC70 Xenograft | Triple-Negative Breast Cancer (TNBC) | 20 mg/kg | Intravenous (i.v.) | Twice weekly for 35 days | Inhibited tumor volume | [1] |
| AML Xenografts | Acute Myeloid Leukemia (AML) | Not Specified | Not Specified | Not Specified | Substantial anti-tumor effects as a single agent | [2][7] |
Table 2: Alvocidib (Flavopiridol) In Vivo Dosing and Efficacy
| Mouse Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| SCID Mice with L-363 Xenografts | Multiple Myeloma | 6.5 mg/kg/injection | Intravenous (i.v.) | Days 13, 15, 17, 20, 22 post-implantation | 60% complete tumor regressions; 1.6 log cell kill; 4.3% body weight loss | [4] |
| SCID Mice with RPMI 8226 Xenografts | Multiple Myeloma | 6.5 mg/kg/day | Intravenous (i.v.) | Days 10, 12, 14, 17 | T/C = 22%; 0.7 log cell kill | [4] |
| Nude Mice with A2780 Xenografts | Ovarian Carcinoma | 7.5 mg/kg | Not Specified | 7 days | 1.5 log cell kill | [3] |
| Balb/c x DBA/2J F1 Mice | P388 Murine Leukemia | 7.5 mg/kg | Intraperitoneal (i.p.) | 7 days | %T/C = 110 | [3] |
| Athymic nu/nu Mice with HN12 Xenografts | Head and Neck Squamous Cell Carcinoma | 5 mg/kg/day | Intraperitoneal (i.p.) | 5 consecutive days | Significant reduction in tumor growth (%T/C of 26%) | [8] |
| Collagen-Induced Arthritis Model | Arthritis | 1-2.5 mg/kg | Not Specified | 10 days | Dose-dependent suppression of arthritis | [3] |
| Nude Mice with Hct116 Xenografts (Combination) | Colon Carcinoma | 3 mg/kg | Intraperitoneal (i.p.) | 7 and 16 hours after CPT-11 | 82-86% tumor regression | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.
Caption: Mechanism of action for this compound and Alvocidib targeting CDKs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The cyclin-dependent kinase inhibitor flavopiridol (alvocidib) inhibits metastasis of human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. content-assets.jci.org [content-assets.jci.org]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Mevociclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mevociclib (also known as SY-1365) is a first-in-class, potent, and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical component of the cell cycle machinery and transcriptional regulation. It acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, CDK7 is a component of the general transcription factor TFIIH, playing a crucial role in the initiation of transcription. By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis in various cancer cell types.[1][2] This makes it a promising therapeutic agent for the treatment of various malignancies, including breast and ovarian cancers.
These application notes provide a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3]
Data Presentation: Quantitative Analysis of this compound-Induced Cell Cycle Arrest
The following table summarizes the quantitative data on the effect of this compound on the cell cycle distribution of ER-WT MCF7 breast cancer cells after 48 hours of treatment. The data demonstrates a dose-dependent increase in the percentage of cells in the G0/G1 and G2/M phases, indicative of cell cycle arrest.
| Treatment | Concentration | % Cells in G0/G1 (Mean ± SEM) | % Cells in S (Mean ± SEM) | % Cells in G2/M (Mean ± SEM) |
| DMSO (Control) | - | 45.2 ± 2.1 | 40.5 ± 1.5 | 14.3 ± 0.6 |
| This compound | 50 nM | 58.3 ± 2.5 | 25.1 ± 1.8 | 16.6 ± 0.9 |
| This compound | 100 nM | 65.7 ± 3.0 | 18.9 ± 1.2 | 15.4 ± 1.1 |
Data adapted from: Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer.[4]
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
Caption: this compound inhibits CDK7, preventing the activation of downstream CDKs and leading to cell cycle arrest.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for analyzing this compound-induced cell cycle arrest using flow cytometry.
Logical Progression to Cell Cycle Arrest
Caption: Logical steps from this compound administration to resulting cell cycle arrest.
Experimental Protocols
Materials and Reagents
-
Cell Line: Cancer cell line of interest (e.g., MCF7, OVCAR-3)
-
This compound (SY-1365): Prepare stock solutions in DMSO and store at -20°C or -80°C.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: 0.25% or 0.05% as required for the cell line.
-
70% Ethanol: Prepared with sterile, deionized water and stored at -20°C.
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide in PBS
-
100 µg/mL RNase A (DNase-free)
-
0.1% (v/v) Triton X-100 (optional, for permeabilization)
-
Store protected from light at 4°C.
-
-
Flow Cytometry Tubes
-
Microcentrifuge Tubes
Cell Culture and Treatment
-
Cell Seeding: Seed the cells in 6-well plates or T-25 flasks at a density that will allow them to reach 60-70% confluency at the time of harvest. Allow the cells to adhere and grow for 24 hours.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting and Fixation
-
Harvesting Adherent Cells:
-
Aspirate the medium.
-
Wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to each well/flask and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with 2-3 mL of complete medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Harvesting Suspension Cells:
-
Transfer the cell suspension directly to a 15 mL conical tube.
-
-
Cell Counting and Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Resuspend the cell pellet in 5 mL of cold PBS.
-
Take an aliquot for cell counting (e.g., using a hemocytometer or automated cell counter).
-
Centrifuge the remaining cells again at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant.
-
Gently vortex the cell pellet while adding 1 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.
-
Incubate the cells for at least 30 minutes on ice or at -20°C for overnight fixation. Cells can be stored at -20°C for several weeks.[3]
-
Propidium Iodide Staining
-
Rehydration:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Centrifuge again at 500 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Keep the samples on ice and protected from light until analysis.
-
Flow Cytometry Acquisition and Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with a 488 nm laser for PI excitation.
-
Collect the PI fluorescence signal in the appropriate channel (typically FL2 or FL3, ~617 nm).
-
Ensure the instrument is properly calibrated for linearity and doublet discrimination.
-
-
Data Acquisition:
-
Acquire data for at least 10,000 events per sample.
-
Use a low flow rate to ensure high-resolution data.
-
Set a gate on a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Use a doublet discrimination gate (e.g., pulse width vs. pulse area of the PI signal) to exclude cell aggregates.
-
-
Data Analysis:
-
Analyze the single-cell population for PI fluorescence intensity.
-
Use a cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the G0/G1, S, and G2/M populations from the DNA content histogram.
-
The G0/G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. The region between these two peaks represents cells in the S phase.
-
Quantify the percentage of cells in each phase of the cell cycle for each treatment condition.
-
Compare the cell cycle distribution of this compound-treated cells to the vehicle control to determine the extent of cell cycle arrest.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Chromatin Immunoprecipitation (ChIP) Sequencing with Mevociclib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mevociclib (also known as SY-1365) is a potent and selective, first-in-class covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical regulator of two fundamental cellular processes: transcription and cell cycle progression.[3] As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step for transcription initiation and elongation.[4][5] Additionally, as the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6.[6][7]
Due to its dual role, CDK7 is overexpressed in various cancers, making it a compelling therapeutic target.[3][8] this compound has demonstrated anti-proliferative and apoptotic effects in numerous cancer cell lines and has shown anti-tumor activity in preclinical models of aggressive solid and hematological tumors.[1][9] Its mechanism involves inducing a unique transcriptional signature, primarily by suppressing the expression of super-enhancer-associated genes, including key oncogenes like MYC.[1][3]
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide impact of this compound on the transcriptional machinery. By mapping the occupancy of RNAPII, transcription factors, and specific histone modifications, researchers can elucidate the precise mechanisms of transcriptional inhibition, identify sensitive and resistant gene loci, and discover potential biomarkers. These application notes provide a detailed protocol for conducting ChIP-seq experiments on cancer cell lines treated with this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | SY-1365 | [8] |
| CAS Number | 1816989-16-8 | [9] |
| Molecular Formula | C₃₁H₃₅ClN₈O₂ | [9] |
| Molecular Weight | 587.13 g/mol | [9] |
| Primary Target | Cyclin-Dependent Kinase 7 (CDK7) | [8] |
Table 2: In Vitro Kinase Inhibitory Profile of this compound
| Target | IC₅₀ / Kᵢ | Assay Type | Reference |
| CDK7 /CycH/MAT1 | IC₅₀: 20 nM | Cell-free | [1] |
| CDK7 | Kᵢ: 17.4 nM | Cell-free | [1][2] |
Table 3: Example Experimental Parameters for this compound Treatment
| Cell Line Type | Example | Suggested this compound Concentration | Suggested Treatment Time |
| Acute Myeloid Leukemia (AML) | MOLM-14 | 50 - 200 nM | 6 - 24 hours |
| Triple-Negative Breast Cancer | HCC70 | 50 - 250 nM | 6 - 24 hours |
| Ovarian Cancer | OVCAR3 | 100 - 500 nM | 6 - 24 hours |
| Small Cell Lung Cancer | H69 | 100 - 500 nM | 6 - 24 hours |
Note: Optimal concentration and time should be determined empirically for each cell line through dose-response and time-course experiments (e.g., via cell viability assays and Western blotting for target engagement markers like RNAPII phosphorylation).
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound selectively binds to and inhibits CDK7, a core component of the TFIIH complex. This prevents the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) at Serine 5 and Serine 7, which is required for transcription initiation and promoter clearance. The subsequent inhibition of transcriptional elongation also leads to reduced Serine 2 phosphorylation. This results in a global downregulation of transcription, with a particularly strong effect on genes regulated by super-enhancers, such as the oncogene MYC, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: this compound inhibits CDK7, blocking RNAPII phosphorylation and oncogene transcription.
ChIP-seq Experimental Workflow with this compound
The following workflow outlines the key steps for performing a ChIP-seq experiment to analyze the genomic effects of this compound treatment. The process begins with treating cultured cells, followed by cross-linking protein-DNA complexes, chromatin shearing, immunoprecipitation of the target protein, and finally, sequencing and data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. SY-1365 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 6. breastcancer.org [breastcancer.org]
- 7. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C31H35ClN8O2 | CID 118426108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
Application Notes and Protocols for Immunohistochemistry Staining for CDK7 in Mevociclib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to CDK7 and Mevociclib
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme involved in the regulation of the cell cycle and gene transcription.[1][2][3] It functions as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3][4] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation and elongation.[5] Given its dual roles, CDK7 is often overexpressed in various cancers, including breast, gastric, pancreatic, and colorectal cancers, where its elevated levels can correlate with tumor aggressiveness and poor prognosis.[1][6] This makes CDK7 an attractive therapeutic target.
This compound (formerly SY-1365) is a potent and selective, first-in-class inhibitor of CDK7.[7][8][9] It has demonstrated anti-proliferative and apoptotic effects in various solid tumor and hematological malignancy cell lines.[7][8][9] By inhibiting CDK7, this compound disrupts both cell cycle progression and transcription, leading to the suppression of key oncogenic pathways.[4][10]
Immunohistochemistry for CDK7 as a Biomarker
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and abundance of specific proteins within tissue sections, preserving the tissue's microstructure.[11] In the context of this compound treatment, IHC for CDK7 can serve several critical purposes:
-
Patient Stratification: Assessing baseline CDK7 expression levels in tumor biopsies may help identify patients who are more likely to respond to this compound therapy.[6]
-
Pharmacodynamic (PD) Assessment: Monitoring changes in CDK7 expression or the expression of its downstream targets in tumor tissues before and after this compound treatment can provide evidence of target engagement and biological activity.
-
Resistance Mechanisms: Investigating CDK7 expression in tumors that have developed resistance to this compound may offer insights into the mechanisms of resistance.
Quantitative Analysis of CDK7 Staining
While qualitative assessment of IHC staining is informative, quantitative analysis provides more objective and reproducible data.[12][13] Several methods can be employed for IHC quantification:
-
H-Score: This semi-quantitative method considers both the intensity of staining (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong) and the percentage of cells stained at each intensity level.[12] The H-score is calculated using the formula: H-score = Σ (Intensity × Percentage).
-
Digital Image Analysis: Automated image analysis software can provide more precise and objective measurements of staining.[12][13][14] These systems can quantify various parameters, including:
-
Staining Intensity: Measured as optical density.[12]
-
Percentage of Positive Cells: The proportion of cells exhibiting staining above a defined threshold.
-
Cellular Localization: Differentiating between nuclear, cytoplasmic, and membranous staining.
-
Experimental Protocols
I. Immunohistochemical Staining of CDK7 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol provides a general guideline for IHC staining of CDK7. Optimization of specific steps, such as antigen retrieval and antibody concentrations, may be necessary for different tissue types and antibodies.
Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)[15]
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal serum from the species of the secondary antibody in PBS or TBS)[16]
-
Primary Antibody: Anti-CDK7 antibody (e.g., rabbit polyclonal or mouse monoclonal)
-
Antibody Diluent (e.g., PBS or TBS with 1-5% BSA)
-
Biotinylated Secondary Antibody (or polymer-based detection system)
-
Streptavidin-HRP or other enzyme conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in an oven at 60°C for 20-30 minutes.[16]
-
Immerse slides in two changes of xylene for 5-10 minutes each.[15][17]
-
Rehydrate the tissue sections by sequential immersion in 100% ethanol (2 x 3-5 minutes), 95% ethanol (3-5 minutes), 70% ethanol (3-5 minutes), and finally in distilled water.[16][17]
-
-
Antigen Retrieval:
-
This step is crucial for unmasking epitopes that may have been cross-linked by formalin fixation.
-
Heat-Induced Epitope Retrieval (HIER) is commonly used. Immerse slides in a container with antigen retrieval buffer and heat to 95-100°C for 10-20 minutes using a microwave, pressure cooker, or water bath.[17]
-
Allow the slides to cool down to room temperature in the buffer for at least 20 minutes.[17]
-
Rinse the slides with distilled water and then with PBS or TBS.[17]
-
-
Peroxidase Blocking:
-
Blocking Non-Specific Binding:
-
Incubate the sections with a blocking buffer for 30-60 minutes at room temperature in a humidified chamber.[11] This step minimizes non-specific binding of the primary and secondary antibodies.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CDK7 antibody to its optimal concentration in the antibody diluent.
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.[18]
-
-
Secondary Antibody and Detection:
-
Wash the slides three times with PBS or TBS for 5 minutes each.[18]
-
Apply the biotinylated secondary antibody (or polymer-based reagent) and incubate for 30-60 minutes at room temperature.[19]
-
Wash the slides as in the previous step.
-
Apply the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes at room temperature.[16]
-
Wash the slides again.
-
-
Chromogenic Detection:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and incubate until the desired brown color intensity develops (typically 1-10 minutes). Monitor under a microscope to avoid overstaining.[17][19]
-
Rinse the slides with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with hematoxylin for 30-60 seconds to visualize the cell nuclei.[16]
-
"Blue" the hematoxylin by rinsing in running tap water or an alkaline solution.
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear in xylene.[16]
-
Mount the coverslip using a permanent mounting medium.[16]
-
II. Quantitative Data Analysis
Data Presentation Tables:
Table 1: CDK7 Expression in Tumors Before and After this compound Treatment (Hypothetical Data)
| Patient ID | Treatment Group | Timepoint | CDK7 H-Score | % Nuclear Positive Cells | Nuclear Staining Intensity (0-3+) |
| 001 | This compound | Baseline | 250 | 90% | 2.8 |
| 001 | This compound | Post-Treatment | 150 | 60% | 2.5 |
| 002 | Placebo | Baseline | 220 | 85% | 2.6 |
| 002 | Placebo | Post-Treatment | 210 | 83% | 2.5 |
| 003 | This compound | Baseline | 180 | 70% | 2.6 |
| 003 | This compound | Post-Treatment | 80 | 35% | 2.3 |
Table 2: Downstream Target Modulation by this compound (Hypothetical Data)
| Target Protein | Treatment Group | Change in H-Score (Post vs. Baseline) | Change in % Positive Cells | p-value |
| p-RNA Pol II (Ser5) | This compound | -120 | -45% | <0.01 |
| p-RNA Pol II (Ser5) | Placebo | -10 | -5% | >0.05 |
| Mcl-1 | This compound | -90 | -30% | <0.01 |
| Mcl-1 | Placebo | -5 | -2% | >0.05 |
| Survivin | This compound | -100 | -40% | <0.01 |
| Survivin | Placebo | -8 | -3% | >0.05 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. news-medical.net [news-medical.net]
- 4. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of CDK7 correlates with molecular subtypes and predicts clinical outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C31H35ClN8O2 | CID 118426108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. SY-1365 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. ptglab.com [ptglab.com]
- 12. Quantitative comparison of immunohistochemical staining measured by digital image analysis versus pathologist visual scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IMMUNOHISTOCHEMISTRY QUANTIFICATION BY A DIGITAL COMPUTER-ASSISTED METHOD COMPARED TO SEMIQUANTITATIVE ANALYSIS | Clinics [elsevier.es]
- 14. Quantitative image analysis of immunohistochemical stains using a CMYK color model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 18. selleckchem.com [selleckchem.com]
- 19. docs.abcam.com [docs.abcam.com]
Troubleshooting & Optimization
Mevociclib Technical Support Center: Solubility and Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Mevociclib (SY-1365) in cell culture media. The following information is designed to help troubleshoot common issues and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] this compound is soluble in DMSO at concentrations up to 10 mM.[3]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is critical to maintain the integrity of this compound.
-
Solid Powder: Store at -20°C for up to 3 years.[1]
-
DMSO Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][4][5][6] Store aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[4]
Q3: What is the maximum final concentration of DMSO that cells can tolerate in culture?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it below 0.1% to minimize any potential off-target effects.[5] It is crucial to include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO used to deliver this compound.
Q4: Can I dissolve this compound directly in cell culture medium or aqueous buffers like PBS?
A4: It is not recommended to dissolve this compound directly in aqueous solutions due to its hydrophobic nature, which can lead to poor solubility and precipitation.[7] A concentrated stock solution in DMSO should be prepared first.
Q5: How stable is this compound in cell culture medium once diluted to the final working concentration?
A5: The stability of small molecule inhibitors in aqueous solutions like cell culture media is often limited.[8] It is highly recommended to prepare fresh working solutions of this compound for each experiment from a frozen DMSO stock.[4] Storing this compound in culture medium is not advisable as components in the medium, especially serum, may interact with the compound and reduce its stability and potency.
Troubleshooting Guide
Issue: Precipitation observed after diluting this compound DMSO stock into cell culture medium.
This is a common issue encountered with hydrophobic compounds. The dramatic change in solvent polarity when moving from DMSO to an aqueous medium can cause the compound to fall out of solution.
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
Quantitative Data Summary
While specific solubility data for this compound in various cell culture media is not publicly available, the following table summarizes the available information for its stock solution.
| Parameter | Value | Source |
| Chemical Name | This compound (SY-1365) | [2][9] |
| Molecular Weight | 587.13 g/mol | [2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [2] |
| Solubility in DMSO | ≥ 10 mM (≥ 5.9 mg/mL) | [3] |
| Storage (Solid Form) | -20°C for up to 3 years | [1] |
| Storage (DMSO Stock) | -20°C for 1 year / -80°C for 2 years | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.[1]
-
Calculation: Based on the molecular weight (587.13 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 1 mg of this compound:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 587.13 g/mol ) = 0.0001703 L = 170.3 µL
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial. Vortex thoroughly until the powder is completely dissolved. Gentle warming up to 37°C or brief sonication can be used to aid dissolution if necessary.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Pre-warm Medium: Warm the required volume of cell culture medium (with or without serum, as per your experimental design) to 37°C.
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform an intermediate dilution of the stock solution in pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution):
-
Pipette 1 µL of the 10 mM stock into 99 µL of pre-warmed medium to make a 100 µM intermediate solution. Vortex gently.
-
Add 100 µL of this 100 µM intermediate solution to 900 µL of medium to achieve the final 10 µM concentration.
-
-
Direct Dilution (Alternative Method): Slowly add the required volume of the DMSO stock solution to the pre-warmed medium while gently vortexing or swirling the tube.[10] Do not add the medium directly to the concentrated DMSO stock.
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If unsure, you can take a small drop and examine it under a microscope.[1]
-
Use Immediately: Use the freshly prepared working solution for your cell culture experiments without delay.
This compound Mechanism of Action
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[2][4] CDK7 is a key component of the transcription machinery and also acts as a CDK-activating kinase (CAK). By inhibiting CDK7, this compound disrupts both the cell cycle and transcription, leading to anti-proliferative and apoptotic effects in cancer cells.
Caption: Simplified signaling pathway showing this compound's inhibition of CDK7.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound (SY-1365) | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. captivatebio.com [captivatebio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. researchgate.net [researchgate.net]
Minimizing off-target effects of SY-1365 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SY-1365 in cellular assays. Our goal is to help you minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is SY-1365 and what is its primary mechanism of action?
SY-1365 is a potent and selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] Its primary mechanism of action is to bind to and inhibit the kinase activity of CDK7, a key regulator of both the cell cycle and transcription.[1][2][3] By inhibiting CDK7, SY-1365 can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on high levels of transcriptional activity.[2][3]
Q2: What are the known on-target effects of SY-1365 in cancer cell lines?
The primary on-target effects of SY-1365 stem from its inhibition of CDK7 and include:
-
Inhibition of cell proliferation: SY-1365 has been shown to inhibit the growth of a wide range of cancer cell lines at nanomolar concentrations.[2]
-
Induction of apoptosis: Treatment with SY-1365 can lead to programmed cell death in sensitive cancer cell lines.[2]
-
Downregulation of anti-apoptotic proteins: A key downstream effect of SY-1365 treatment is the reduction of MCL1 protein levels.[2][3]
-
Alterations in gene expression: As CDK7 is a critical component of the transcription machinery, its inhibition by SY-1365 leads to distinct changes in the transcriptional profile of treated cells.[2]
Q3: Is SY-1365 completely selective for CDK7?
While SY-1365 is highly selective for CDK7, it is not completely specific. A kinome scan analysis revealed that at a concentration of 1 µM, SY-1365 inhibited 8 out of 468 kinases by more than 90%.[1] Therefore, at higher concentrations, there is a potential for off-target effects that could influence experimental outcomes.
Q4: What is the recommended concentration range for SY-1365 in cellular assays?
The optimal concentration of SY-1365 will vary depending on the cell line and the specific assay. However, most studies report anti-proliferative and apoptotic effects in the nanomolar range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system. A study of 386 cell lines used concentrations ranging from 0.0005 to 1.1 µmol/L.[2]
Q5: How can I differentiate between on-target and off-target effects of SY-1365?
Distinguishing between on-target and off-target effects is critical for interpreting your data. Here are some recommended experimental approaches:
-
Use a CDK7 mutant cell line: A highly effective control is to use a cell line engineered to express a CDK7 mutant (e.g., C312S) that is resistant to covalent binding by SY-1365.[4] If the observed phenotype is rescued in the mutant cell line, it is likely an on-target effect.
-
Compare with other CDK7 inhibitors: Using other structurally distinct CDK7 inhibitors can help confirm that the observed effects are due to CDK7 inhibition and not a specific off-target of SY-1365.
-
Rescue experiments: If SY-1365 is expected to deplete a specific protein, attempt to rescue the phenotype by overexpressing that protein.
-
Monitor downstream signaling: Assess the phosphorylation status of known CDK7 substrates to confirm target engagement at the concentrations used in your assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high cytotoxicity in sensitive cell lines | Off-target kinase inhibition: At higher concentrations, SY-1365 may inhibit other kinases, leading to broader cytotoxic effects. | 1. Perform a detailed dose-response curve to identify the minimal effective concentration. 2. If available, test the effect of SY-1365 in a CDK7 C312S mutant cell line to confirm on-target toxicity.[4] 3. Cross-reference your results with data from other selective CDK7 inhibitors. |
| Inconsistent results between experiments | Cell line variability: Passage number and cell density can influence sensitivity to CDK7 inhibition. Reagent stability: SY-1365, like many small molecules, can degrade over time. | 1. Use low-passage, authenticated cell lines and maintain consistent seeding densities. 2. Prepare fresh stock solutions of SY-1365 regularly and store them appropriately. |
| Lack of effect in a cell line expected to be sensitive | Low CDK7 dependence: The cell line may not be transcriptionally addicted or may have redundant survival pathways. Drug efflux: The cell line may express high levels of drug efflux pumps. | 1. Confirm CDK7 expression and activity in your cell line. 2. Assess the expression of anti-apoptotic proteins like BCL2L1 (BCL-XL), as low expression has been correlated with higher sensitivity to SY-1365.[2] 3. Consider co-treatment with an inhibitor of drug efflux pumps as a control experiment. |
| Phenotype does not correlate with apoptosis | Alternative cell death mechanisms: High concentrations of kinase inhibitors can sometimes induce necrosis. Cytostatic effects: At lower concentrations, SY-1365 may induce cell cycle arrest without significant cell death. | 1. Use multiple assays to assess cell death (e.g., Annexin V/PI staining, caspase activity assays, and LDH release for necrosis). 2. Perform cell cycle analysis to determine if the primary effect is cytostatic. |
Quantitative Data Summary
Table 1: SY-1365 Potency and Selectivity
| Parameter | Value | Reference |
| CDK7 IC50 | 369 nmol/L (at 2 mmol/L ATP) | [1] |
| Selectivity vs. other CDKs | IC50 ≥ 2 µmol/L for other CDKs (e.g., CDK2, 9, 12) | [1] |
| Kinome Scan (at 1 µM) | >90% inhibition of 8 out of 468 kinases | [1] |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Assay | Concentration Range | Notes | Reference |
| Antiproliferation | 0.5 nM - 1.1 µM | Highly cell line dependent. | [2] |
| Apoptosis Induction | 100 nM - 250 nM | Time-dependent effects observed as early as 6 hours. | [2] |
| Target Engagement (in cells) | EC50 values for target occupancy are in the nanomolar range. | Can be assessed by immunoblotting for free vs. bound CDK7. | [2] |
Experimental Protocols
Protocol 1: Target Engagement Assay (Immunoblot-based)
This protocol is adapted from Hu et al., Cancer Res, 2019.[2]
-
Cell Treatment: Treat cells with varying concentrations of SY-1365 for 1 hour. Include a DMSO-treated control.
-
Cell Lysis: Lyse the cells and quantify total protein concentration.
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Biotinylated Probe Incubation: Incubate a portion of the lysate with a biotinylated CDK7 inhibitor probe to label the unoccupied CDK7.
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Immunoblotting: Run the lysates on an SDS-PAGE gel and transfer to a membrane.
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Antibody Incubation: Probe the membrane with an anti-CDK7 antibody to visualize both total CDK7 and the biotinylated probe-bound (unoccupied) CDK7.
-
Quantification: Densitometry can be used to determine the ratio of occupied to total CDK7.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is a standard method for assessing apoptosis.
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Cell Seeding and Treatment: Seed cells at an appropriate density and treat with SY-1365 or DMSO control for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: On-target signaling pathway of SY-1365.
Caption: Workflow for troubleshooting unexpected results.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected Mevociclib-induced phenotypes
Welcome to the technical support center for Mevociclib (SY-1365). This resource is designed to assist researchers, scientists, and drug development professionals in interpreting and troubleshooting unexpected phenotypes observed during experiments with this selective CDK7 inhibitor.
General Information
This compound is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4][5] As a key component of the transcription machinery and a regulator of cell cycle progression, inhibition of CDK7 is expected to induce cell cycle arrest and apoptosis in cancer cells.[1][6] However, as with any targeted therapy, unexpected biological responses can occur. This guide provides a structured approach to understanding and investigating such atypical results.
Troubleshooting Guides for Unexpected Phenotypes
This section addresses specific unexpected phenotypes that may be encountered during your experiments with this compound. Each guide is presented in a question-and-answer format.
Unexpected Phenotype 1: Reduced Apoptosis or Acquired Resistance
Question: My cancer cell line, which was initially sensitive to this compound, now shows reduced apoptosis or has become resistant. What could be the cause and how can I investigate it?
Answer:
Reduced efficacy or acquired resistance to CDK inhibitors is a known phenomenon. The underlying mechanisms can be complex and may involve adaptations in the cell cycle machinery or activation of compensatory signaling pathways.
Possible Causes:
-
Alterations in Cell Cycle Proteins: Changes in the expression or function of proteins that regulate the cell cycle can confer resistance to CDK inhibitors.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative survival pathways to circumvent the effects of CDK7 inhibition.
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced apoptosis or acquired resistance.
Experimental Protocols:
-
Cell Viability and Apoptosis Assays:
-
Plate cells at a predetermined density.
-
Treat with a range of this compound concentrations for 24, 48, and 72 hours.
-
Assess cell viability using assays such as MTT or CellTiter-Glo®.
-
Quantify apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.
-
-
Western Blot Analysis of Cell Cycle Proteins:
-
Lyse this compound-treated and untreated cells.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against key cell cycle proteins (e.g., Cyclin E, CDK2, Rb) and proteins involved in apoptosis (e.g., cleaved PARP, Caspase-3).
-
Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.
-
Quantitative Data Summary:
| Parameter | Expected Result in Sensitive Cells | Possible Result in Resistant Cells |
| IC50 (Viability) | Low nM range | Significant increase in IC50 value |
| Apoptotic Population | Dose-dependent increase | No significant increase |
| p-Rb Levels | Decreased | Unchanged or increased |
| Cyclin E Levels | Decreased | Unchanged or increased |
Unexpected Phenotype 2: Induction of Cellular Differentiation
Question: Instead of undergoing apoptosis, my cells treated with this compound are showing morphological changes suggestive of differentiation. Is this a known effect, and how can I confirm it?
Answer:
While apoptosis is the expected outcome, some kinase inhibitors can induce cellular differentiation.[7] This is a significant and unexpected phenotype that warrants further investigation.
Possible Causes:
-
Cell Cycle Arrest at a Differentiation-Competent Stage: this compound-induced cell cycle arrest may provide a window for differentiation signals to take effect.
-
Modulation of Lineage-Specific Transcription Factors: As a transcriptional regulator, CDK7 inhibition might alter the expression of key transcription factors that control cell fate.
Troubleshooting Workflow:
Caption: Workflow to confirm cellular differentiation.
Experimental Protocols:
-
Immunofluorescence for Differentiation Markers:
-
Grow cells on coverslips and treat with this compound.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies against lineage-specific differentiation markers.
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount coverslips and visualize using a fluorescence microscope.
-
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:
-
Extract total RNA from this compound-treated and untreated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using primers for key differentiation-associated genes.
-
Normalize to a housekeeping gene and calculate fold-change in expression.
-
Quantitative Data Summary:
| Marker Type | Example Markers | Expected Result in Differentiated Cells |
| Neuronal | β-III tubulin, MAP2 | Upregulation |
| Myeloid | CD11b, CD14 | Upregulation |
| Adipocytic | PPARγ, FABP4 | Upregulation |
Unexpected Phenotype 3: Atypical Morphological Changes
Question: My cells are exhibiting unusual morphological changes, such as the formation of large vacuoles, after this compound treatment. What could be the cause?
Answer:
Atypical morphological changes, like vacuolization, can be indicative of off-target effects or specific cellular stress responses. For instance, some kinase inhibitors are known to induce a multi-vacuolar phenotype associated with lysosomal membrane permeabilization.
Possible Causes:
-
Off-Target Kinase Inhibition: this compound might be inhibiting other kinases that are involved in maintaining cellular homeostasis and organelle integrity.
-
Lysosomal Stress: The compound could be directly or indirectly affecting lysosomal function.
Troubleshooting Workflow:
Caption: Investigating atypical morphological changes.
Experimental Protocols:
-
Lysosomal Staining:
-
Treat cells with this compound.
-
Incubate with a lysosomotropic dye (e.g., LysoTracker Red) according to the manufacturer's protocol.
-
Visualize lysosomal morphology and distribution using fluorescence microscopy.
-
Co-stain with markers for other organelles to assess co-localization.
-
Quantitative Data Summary:
| Parameter | Expected Result |
| Vacuole Size and Number | Quantify changes using image analysis software. |
| LysoTracker Intensity | Measure changes in fluorescence intensity. |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of CDK7, which has dual roles in regulating transcription and the cell cycle.
Caption: this compound's mechanism of action via CDK7 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro experiments? A1: Based on published data, this compound shows activity in the low nanomolar range in sensitive cell lines.[1][3] We recommend performing a dose-response curve starting from 1 nM to 1 µM to determine the optimal concentration for your specific cell line.
Q2: Are there known off-targets for this compound that could explain my unexpected results? A2: While this compound is a selective CDK7 inhibitor, like most kinase inhibitors, it may have off-target activities at higher concentrations. A comprehensive published kinase panel profiling for this compound is not readily available. If off-target effects are suspected, consider performing a kinase profiling assay or consulting the literature for similar compounds.
Q3: Why was the clinical development of this compound for solid tumors discontinued? A3: The development of this compound for certain solid tumors was halted because early clinical data did not show an optimal profile for patients.[8] This could be due to a variety of factors, including efficacy, toxicity, or dosing challenges.
Q4: Can I combine this compound with other inhibitors? A4: Yes, preclinical studies have shown synergistic effects when this compound is combined with other agents like BCL2 inhibitors (e.g., venetoclax) or PARP inhibitors.[9] However, appropriate dose-response matrices should be established to assess for synergistic, additive, or antagonistic effects.
Q5: How should I store and handle this compound? A5: For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, stock solutions can be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific instructions.
References
- 1. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | C31H35ClN8O2 | CID 118426108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. CDK inhibitors promote neuroblastoma cell differentiation and increase sensitivity to retinoic acid—a promising combination strategy for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]
Mevociclib Technical Support Center: Troubleshooting Batch-to-Batch Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of Mevociclib (SY-1365), a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Consistent inhibitor performance is critical for reproducible experimental results. This guide offers structured advice to identify and mitigate issues arising from potential inconsistencies between different lots of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as SY-1365) is a selective and potent covalent inhibitor of CDK7.[1][2][3][4] CDK7 is a key component of the transcription factor TFIIH and the CDK-activating kinase (CAK) complex. By covalently binding to CDK7, this compound inhibits its kinase activity, which in turn blocks the phosphorylation of key substrates involved in both transcription and cell cycle progression.[1][4] This leads to the suppression of tumor cell growth and induction of apoptosis.[3][4]
Q2: What are the downstream effects of CDK7 inhibition by this compound?
Inhibition of CDK7 by this compound leads to decreased phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 2 and serine 5 residues. This disruption of transcriptional regulation can lead to the downregulation of anti-apoptotic proteins like MCL1.[1][2] Additionally, as a CDK-activating kinase, CDK7 inhibition can affect the activity of other CDKs involved in cell cycle control.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1][2] For consistency, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3] When preparing working solutions, dilute the DMSO stock in your final assay medium. Be mindful of the final DMSO concentration in your experiments, as high concentrations can affect cell viability.
Q4: I am observing a decrease in the potency (higher IC50) of a new batch of this compound in my cell viability assays. What could be the cause?
A decrease in potency can stem from several factors. First, verify the accuracy of your stock solution preparation and serial dilutions. Ensure that the new batch of this compound has been stored correctly and has not undergone degradation. It is also possible that the new batch has a lower purity or contains impurities that interfere with its activity. To confirm this, it is advisable to perform analytical quality control checks and functional assays as outlined in the troubleshooting guides below.
Q5: My Western blot results show inconsistent inhibition of RNA Polymerase II CTD phosphorylation with a new lot of this compound. How can I troubleshoot this?
Inconsistent effects on downstream targets can be due to issues with the compound, the experimental setup, or the biological system. First, confirm the activity of the new this compound batch using a direct in vitro kinase assay. If the compound is active, re-evaluate your Western blot protocol, ensuring consistent cell treatment, lysis, and antibody performance. Cell passage number and confluency can also impact signaling pathways, so it is important to standardize these parameters in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
If you observe a significant shift in the IC50 value of a new batch of this compound in your cell viability or proliferation assays, follow this guide to identify the potential source of the variability.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect Stock Solution Concentration | 1. Re-calculate the amount of this compound powder and DMSO used for the stock solution. 2. If possible, verify the concentration of your stock solution using a spectrophotometer, if a reference extinction coefficient is available. |
| Compound Degradation | 1. Ensure the compound has been stored as recommended (-20°C or -80°C in a desiccated environment). 2. Prepare a fresh stock solution from the new batch and repeat the experiment. |
| Lower Purity of the New Batch | 1. Request the certificate of analysis (CoA) for the new batch and compare the purity with the previous lot. 2. Perform analytical chemistry QC, such as HPLC-MS, to confirm the purity and identity of the compound. |
| Variability in Experimental Conditions | 1. Standardize cell seeding density and ensure cells are in the exponential growth phase. 2. Use a consistent cell passage number for all experiments. 3. Ensure consistent incubation times and conditions (temperature, CO2, humidity). |
| Solubility Issues | 1. Visually inspect the diluted solutions for any precipitation. 2. Consider preparing intermediate dilutions in a solvent like DMSO before the final dilution in aqueous media. |
Issue 2: Reduced Inhibition of CDK7 Kinase Activity
If you suspect a new batch of this compound has lower inhibitory activity, a direct assessment of its effect on CDK7 kinase activity is recommended.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inactive Compound | 1. Perform an in vitro CDK7 kinase assay (see protocol below) to directly measure the inhibitory activity of the new batch. 2. Compare the IC50 from the kinase assay with the value obtained for a previous, validated batch. |
| Presence of Inhibitory Impurities | 1. Analyze the new batch for the presence of impurities using HPLC-MS. Some impurities from the synthesis of pyrimidine derivatives can interfere with the assay.[5][6] |
| Assay Interference | 1. Run control experiments without the enzyme to check for any background signal or interference from the compound itself. |
Experimental Protocols
Protocol 1: Quality Control of this compound Batches
To ensure the consistency of this compound batches, a series of quality control checks are recommended.
Recommended QC Assays
| Assay | Purpose | Acceptance Criteria (Example) |
| HPLC-MS | To confirm the identity and purity of the compound. | Purity >98% and mass consistent with the expected molecular weight of this compound. |
| In Vitro CDK7 Kinase Assay | To determine the functional potency of the inhibitor. | IC50 value within a defined range (e.g., ± 2-fold) of a previously validated reference batch. |
| Cell-Based Potency Assay | To confirm the activity of the compound in a cellular context. | IC50 value in a sensitive cell line within a defined range (e.g., ± 3-fold) of a reference batch. |
Protocol 2: In Vitro CDK7 Kinase Assay (ADP-Glo™)
This protocol is adapted for the ADP-Glo™ Kinase Assay to measure the in vitro potency of this compound against CDK7.
Materials:
-
CDK7/Cyclin H/MAT1 enzyme complex
-
CDK substrate peptide
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (test and reference batches)
-
Kinase assay buffer
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add 5 µL of the compound solution, 5 µL of the substrate solution, and 5 µL of ATP solution.[7]
-
Initiate the kinase reaction by adding 5 µL of the enzyme solution.[7]
-
Incubate the reaction for 1 hour at room temperature.[7]
-
Stop the reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent.[7]
-
Incubate for 40 minutes at room temperature.[8]
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to determine the potency of this compound in a cellular context.
Materials:
-
Cancer cell line sensitive to this compound
-
Cell culture medium
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
This compound (test and reference batches)
Procedure:
-
Seed cells in an opaque-walled multiwell plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the this compound dilutions and incubate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[10][11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[10][11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10][11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
Measure the luminescence with a plate reader.
-
Calculate the IC50 value from the dose-response curve.
Protocol 4: Western Blot for Phospho-RNA Polymerase II CTD
This protocol allows for the assessment of this compound's on-target effect by measuring the phosphorylation status of a key downstream substrate.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-phospho-RNA Pol II CTD (Ser2), anti-phospho-RNA Pol II CTD (Ser5), and anti-total RNA Pol II
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Plate cells and allow them to attach.
-
Treat cells with various concentrations of this compound for a defined period (e.g., 6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound's mechanism of action and its impact on downstream signaling pathways.
References
- 1. excenen.com [excenen.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C31H35ClN8O2 | CID 118426108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. ulab360.com [ulab360.com]
- 10. OUH - Protocols [ous-research.no]
- 11. ch.promega.com [ch.promega.com]
Technical Support Center: Enhancing Mevociclib Bioavailability for In Vivo Research
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Mevociclib for in vivo studies. Given that this compound's clinical development highlighted challenges with its intravenous administration requiring high and frequent dosing, this guide focuses on strategies to potentially enable oral administration through formulation enhancement.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound (also known as SY-1365) is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4][5][6][7] CDK7 is a key regulator of transcription and the cell cycle.[8][9] this compound has demonstrated anti-proliferative and apoptotic effects in various cancer cell lines and has shown anti-tumor activity in preclinical models of solid and hematological tumors.[1][2][3][4][7] The clinical development of this compound was discontinued because the data suggested that high or frequent intravenous dosing would be necessary to achieve a therapeutic effect, which would be overly burdensome for patients.[10] This suggests that the compound may have suboptimal pharmacokinetic properties, a common challenge for kinase inhibitors which are often poorly soluble.[11]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₅ClN₈O₂ | [1][5][7] |
| Molecular Weight | 587.12 g/mol | [1][5][7] |
| Calculated LogP (XLogP3) | 4.2 | [7] |
| Solubility | 10 mM in DMSO | [1] |
Q2: Why is the bioavailability of this compound a concern for in vivo studies?
The high lipophilicity of this compound, as indicated by its calculated LogP of 4.2, often correlates with low aqueous solubility.[7] For oral administration, poor aqueous solubility is a major barrier to achieving sufficient bioavailability, as the compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The discontinuation of its clinical development due to the need for frequent, high-dose intravenous administration strongly suggests that oral bioavailability is a significant hurdle.[10]
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.
-
Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Troubleshooting Guide: Improving this compound's Oral Bioavailability
This section provides a step-by-step guide to address common issues encountered when formulating this compound for oral in vivo studies.
Problem 1: Low and Variable Oral Exposure in Animal Models
Possible Cause: Poor aqueous solubility and slow dissolution rate of this compound in the gastrointestinal tract.
Solutions:
-
Micronization or Nanonization:
-
Approach: Reduce the particle size of the this compound powder to increase its surface area-to-volume ratio, thereby improving the dissolution rate.
-
Things to consider: While this can improve the rate of dissolution, it may not be sufficient if the intrinsic solubility is very low.
-
-
Amorphous Solid Dispersion (ASD):
-
Approach: Create a solid dispersion of this compound with a hydrophilic polymer. This can be achieved through techniques like spray-drying or hot-melt extrusion. The amorphous form of the drug has higher energy and thus better solubility than its crystalline form.
-
Recommended Polymers: Povidone (PVP), copovidone, hydroxypropyl methylcellulose acetate succinate (HPMCAS).
-
-
Lipid-Based Drug Delivery Systems (LBDDS):
-
Approach: Formulate this compound in a lipid-based system. These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).
-
Excipient Selection:
-
Oils: Medium-chain triglycerides (e.g., Capryol™ 90), long-chain triglycerides (e.g., sesame oil, corn oil).
-
Surfactants: Polysorbates (e.g., Tween® 80), Cremophor® EL.
-
Co-solvents: Polyethylene glycol (PEG 300, PEG 400), Transcutol®.
-
-
Comparison of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution. | Simple, established technology. | May not be effective for very low solubility; potential for particle aggregation. |
| Amorphous Solid Dispersion | Stabilizes the drug in a high-energy amorphous state. | Significant increase in apparent solubility and dissolution rate. | Can be physically unstable (recrystallization); requires specialized equipment. |
| Lipid-Based Formulations | Presents the drug in a solubilized form. | Can significantly enhance absorption; may reduce food effects. | Potential for drug precipitation upon dispersion; stability issues. |
| Cyclodextrin Complexation | Forms an inclusion complex with the drug, increasing its solubility. | Effective for suitable drug candidates; can improve stability. | Limited drug loading capacity; potential for nephrotoxicity with some cyclodextrins. |
Problem 2: Drug Precipitation in the Gastrointestinal Tract
Possible Cause: The formulation provides initial solubilization, but the drug precipitates out upon dilution with gastrointestinal fluids.
Solutions:
-
Inclusion of Precipitation Inhibitors in ASDs:
-
Approach: Incorporate polymers that can maintain a supersaturated state of the drug in vivo.
-
Recommended Polymers: HPMCAS is known for its precipitation inhibition properties.
-
-
Optimization of LBDDS:
-
Approach: Adjust the ratio of oil, surfactant, and co-solvent to create a more stable emulsion or microemulsion upon dispersion. The goal is to ensure the drug remains solubilized within the lipid droplets until it can be absorbed.
-
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound, a suitable polymer (e.g., PVP K30), and a volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Procedure:
-
Dissolve this compound and the polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Ensure complete dissolution by gentle heating or sonication if necessary.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Collect the dried product and mill it into a fine powder.
-
Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, an oil (e.g., Capryol™ 90), a surfactant (e.g., Cremophor® EL), and a co-solvent (e.g., Transcutol® HP).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most appropriate excipients.
-
Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of the selected oil, surfactant, and co-solvent.
-
Prepare the SEDDS formulation by accurately weighing the components and mixing them in a glass vial.
-
Heat the mixture to a moderate temperature (e.g., 40-50°C) under gentle stirring until a clear, homogenous solution is formed.
-
Dissolve the required amount of this compound in the prepared vehicle.
-
Evaluate the self-emulsification properties by adding a small amount of the formulation to water and observing the formation of an emulsion. Characterize the droplet size of the resulting emulsion.
-
Protocol 3: In Vivo Pharmacokinetic Study in Mice
-
Animals: Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
-
Formulations:
-
Intravenous (IV) Formulation: A known formulation for this compound is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Oral Formulation: The developed formulation (e.g., ASD suspended in a vehicle, or a SEDDS formulation).
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the formulation via the appropriate route (IV via tail vein or oral gavage).
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples to obtain plasma by centrifugation.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
-
Visualizations
CDK7 Signaling Pathway and this compound's Mechanism of Action
Caption: this compound inhibits CDK7, blocking its role in transcription and cell cycle progression.
Experimental Workflow for Improving Bioavailability
Caption: A systematic workflow for developing and evaluating formulations to enhance bioavailability.
Troubleshooting Logic for Low Oral Exposure
Caption: A decision tree to troubleshoot the root cause of poor oral bioavailability.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C31H35ClN8O2 | CID 118426108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. WO2010020675A1 - Pyrrolopyrimidine compounds as cdk inhibitors - Google Patents [patents.google.com]
Managing Mevociclib Toxicity in Preclinical Animal Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for managing the toxicities associated with the investigational CDK7 inhibitor, Mevociclib (SY-1365), in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SY-1365) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and gene transcription.[2][3] By inhibiting CDK7, this compound can disrupt these processes in cancer cells, leading to cell cycle arrest and apoptosis (programmed cell death).[1][4]
Q2: What are the common toxicities observed with CDK inhibitors in animal models?
While specific public data on this compound's toxicity profile in animal models is limited, class-related toxicities for CDK inhibitors often include:
-
Hematological Toxicities: Neutropenia (a decrease in neutrophils, a type of white blood cell) is a common side effect of CDK inhibitors due to their impact on the proliferation of hematopoietic precursor cells.[5]
-
Gastrointestinal (GI) Toxicity: Diarrhea, nausea, and weight loss are frequently observed.
-
Hepatotoxicity: Elevation of liver enzymes may occur, indicating potential liver injury.
-
Cardiotoxicity: While less common, some kinase inhibitors have been associated with cardiovascular effects.[6]
Q3: At what doses has this compound been tested in preclinical models?
Various preclinical studies in mouse models of different cancers have used intravenous doses of this compound ranging from 20 mg/kg to 40 mg/kg, administered once or twice weekly.[1][7] These studies have often reported the drug as being "well-tolerated" with "minimal toxicity," though detailed public toxicity data is scarce.[8][9]
Troubleshooting Guides
Issue 1: Managing Suspected Hematological Toxicity (Neutropenia)
Symptoms:
-
Increased susceptibility to infections in the animal colony.
-
Abnormal complete blood count (CBC) results, specifically low absolute neutrophil count (ANC).
Troubleshooting Steps:
-
Confirm Neutropenia:
-
Perform regular CBCs with differentials on all animals in the study group. A baseline CBC prior to this compound administration is crucial for comparison.
-
-
Dose Modification:
-
If grade 3 or 4 neutropenia is observed (severe reduction in neutrophils), consider a dose reduction or a temporary interruption of this compound administration until neutrophil counts recover.
-
-
Supportive Care:
-
For severe cases, the use of granulocyte-colony stimulating factor (G-CSF) can be considered to boost neutrophil levels.[5]
-
-
Prophylactic Antibiotics:
-
If animals are at high risk of infection due to severe neutropenia, prophylactic administration of broad-spectrum antibiotics may be warranted in consultation with a veterinarian.
-
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a small volume of blood (e.g., via tail vein or saphenous vein) for a baseline CBC.
-
Routine Monitoring: Collect blood samples for CBCs at regular intervals throughout the study (e.g., weekly or bi-weekly).
-
Dose Adjustment Criteria:
-
Grade 1/2 Neutropenia (Mild to Moderate): Continue this compound at the current dose and re-evaluate with the next scheduled CBC.
-
Grade 3 Neutropenia (Severe): Interrupt dosing until neutrophil counts recover to Grade 2 or lower. Resume treatment at the next lower dose level.
-
Grade 4 Neutropenia (Life-threatening): Interrupt dosing until recovery. Resume treatment at a significantly reduced dose or consider discontinuing for that animal.
-
-
G-CSF Administration (if necessary): If G-CSF is used, administer as per the manufacturer's protocol, typically as a subcutaneous injection.
Issue 2: Managing Gastrointestinal Toxicity
Symptoms:
-
Significant weight loss (>15-20% of baseline body weight).
-
Diarrhea, dehydration, or reduced food and water intake.
-
Ruffled fur and lethargy.
Troubleshooting Steps:
-
Monitor Body Weight and Clinical Signs: Weigh animals daily or at least three times per week. Observe for changes in behavior and physical appearance.
-
Dose Modification: For persistent or severe GI toxicity, a dose reduction or interruption of this compound is recommended.
-
Supportive Care:
-
Provide nutritional support with highly palatable, high-calorie food supplements.
-
Ensure easy access to water. In cases of dehydration, subcutaneous fluid administration (e.g., sterile saline) may be necessary.
-
Anti-diarrheal medication may be considered after veterinary consultation.
-
Issue 3: Managing Suspected Hepatotoxicity
Symptoms:
-
Elevated liver enzymes (e.g., ALT, AST) in serum biochemistry panels.
-
Changes in liver appearance upon necropsy (e.g., discoloration, abnormal texture).
Troubleshooting Steps:
-
Monitor Liver Function:
-
Collect blood for serum biochemistry analysis at baseline and at the end of the study. For longer-term studies, interim blood draws are recommended.
-
-
Histopathological Analysis:
-
At the end of the study, perform a thorough histopathological examination of the liver to assess for any drug-induced liver injury (DILI).
-
-
Dose-Response Assessment:
-
If hepatotoxicity is observed, it is crucial to determine if it is dose-dependent. This information is vital for establishing a no-observed-adverse-effect level (NOAEL).
-
Quantitative Data Summary
Due to the limited publicly available preclinical toxicology data for this compound, a comprehensive table of dose-limiting toxicities and maximum tolerated doses across various animal models cannot be provided at this time. Researchers should perform dose-range-finding studies to determine the appropriate therapeutic window and MTD for their specific animal model and experimental conditions.
| Parameter | Value | Animal Model | Dosing Regimen | Source |
| Efficacious Dose | 20 mg/kg | Mice (HCC70 xenograft) | Intravenous, twice weekly for 35 days | [1] |
| Efficacious Dose Range | 30-40 mg/kg | Mice (AML, Ovarian, TNBC xenografts) | Intravenous, once or twice a week | [7] |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound (SY-1365) via CDK7 inhibition.
Experimental Workflow
Caption: General experimental workflow for assessing this compound toxicity.
Troubleshooting Logic
Caption: Decision tree for managing adverse events during this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]
- 5. Chemotherapy-induced neutropenia elicits metastasis formation in mice by promoting proliferation of disseminated tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Analysis of Mevociclib and Other CDK7 Inhibitors in Oncology Research
A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of leading CDK7 inhibitors, featuring Mevociclib, Samuraciclib, and SY-5609.
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeting the core cellular machinery that drives malignant growth. Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling target due to its dual role in regulating the cell cycle and transcription. This guide provides an objective comparison of the efficacy of this compound (SY-1365), a first-in-class selective CDK7 inhibitor, with other prominent CDK7 inhibitors, namely Samuraciclib (CT-7001/ICEC0942) and SY-5609. This analysis is supported by available preclinical and clinical data to aid researchers in their evaluation of these compounds.
Mechanism of Action: Targeting Transcriptional and Cell Cycle Dysregulation
CDK7 is a critical component of two key cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH. As part of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression. Within TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the initiation and elongation of transcription. In many cancers, there is a heightened reliance on transcriptional programs for survival and proliferation, a phenomenon known as transcriptional addiction. By inhibiting CDK7, these compounds can simultaneously arrest the cell cycle and disrupt the transcription of key oncogenes, leading to apoptosis in cancer cells.
Validating Mevociclib's On-Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate directly interacts with its intended target within the complex cellular environment is a critical step. This guide provides a comparative overview of methods to validate the on-target engagement of Mevociclib (SY-1365), a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), and contrasts its performance with other selective CDK7 inhibitors in clinical development.
This compound is a first-in-class, selective, and covalent inhibitor of CDK7.[1][2][3][4] By binding to and inhibiting CDK7, this compound disrupts signal transduction pathways that are crucial for the proliferation of tumor cells in various cancers.[3] This guide delves into the experimental methodologies used to confirm that this compound effectively engages with CDK7 inside cancer cells, a crucial aspect for its mechanism of action.
Comparative Analysis of CDK7 Inhibitors
To provide a comprehensive understanding of this compound's profile, this guide compares it with other selective CDK7 inhibitors that have entered clinical trials: Samuraciclib (CT7001), Q901, and LY3405105. The following table summarizes their key biochemical and cellular characteristics.
| Inhibitor | Mechanism | Target | Biochemical Potency (IC50/Ki) | On-Target Engagement Method | Key Findings |
| This compound (SY-1365) | Covalent | CDK7 | Ki: 17.4 nM[2][5]IC50: 20 nM (CDK7/CycH/MAT1)[1] | Mutant Kinase Validation | ~100-fold IC50 shift in cells with covalent-binding-site-mutant CDK7 (C312S), confirming on-target activity.[6] |
| Samuraciclib (CT7001) | ATP-competitive | CDK7 | IC50: 41 nM[7] | Cellular Thermal Shift Assay (CETSA) | Dose-dependent thermal stabilization of CDK7, CDK2, and CDK9 in intact LNCaP prostate cancer cells.[8] |
| Q901 | Covalent | CDK7 | Highly Selective (Specific IC50 not publicly disclosed)[6][9] | Pharmacodynamic (PD) Markers | Biologically effective change in the CDK7 target engagement marker POLR2A observed in patients.[10] |
| LY3405105 | Covalent | CDK7 | IC50: 92.8 nM[11][12] | Target Occupancy Studies | Dose-dependent target occupancy of >75% at ≥15 mg once-daily dosing in skin and peripheral blood.[13][14] |
Visualizing the CDK7 Signaling Pathway
The following diagram illustrates the central role of the CDK7-Cyclin H-MAT1 complex (CAK) in both cell cycle progression and transcriptional regulation, the two primary pathways inhibited by this compound and other CDK7 inhibitors.
Caption: this compound inhibits the CDK7-activating kinase (CAK) complex, blocking both cell cycle progression and gene transcription.
Experimental Methodologies for On-Target Validation
Validating that a drug binds to its intended target in a cellular context is paramount. Below are detailed protocols for two state-of-the-art methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the physical binding of a compound to its target protein in intact cells or cell lysates. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.
Experimental Workflow for CETSA
Caption: Workflow for CETSA to determine ligand-induced protein stabilization.
Detailed Protocol (based on Samuraciclib CETSA):
-
Cell Culture and Treatment: LNCaP prostate cancer cells are cultured to ~80% confluency. Cells are treated with varying concentrations of the CDK7 inhibitor (e.g., 0-20 µM Samuraciclib) or vehicle (DMSO) for a specified time (e.g., 3 hours).[8]
-
Heating Step: After treatment, the intact cells are harvested, washed, and resuspended in a buffer. Aliquots of the cell suspension are heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling at room temperature.
-
Lysis and Fractionation: The heated cells are lysed (e.g., by freeze-thaw cycles). The lysates are then centrifuged at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[8]
-
Quantification: The supernatant, containing the soluble protein fraction, is collected. The amount of the target protein (CDK7) and other kinases (e.g., CDK1, CDK2, CDK4, CDK9) is quantified by Western blotting using specific antibodies.[8]
-
Data Analysis:
-
Melt Curve: For a fixed drug concentration, the band intensities of the soluble protein at different temperatures are plotted to generate a "melt curve." A shift in the melting temperature (Tm) in the drug-treated sample compared to the vehicle control indicates target stabilization.
-
Isothermal Dose-Response Fingerprint (ITDRF): Cells are treated with a range of drug concentrations and heated at a single, fixed temperature (e.g., 54°C for LNCaP cells).[8] The amount of soluble protein is plotted against the drug concentration. An increase in soluble protein with increasing drug concentration confirms dose-dependent target engagement.
-
Supporting Data for a CDK7 Inhibitor (Samuraciclib):
In a study on Samuraciclib, CETSA was performed on intact LNCaP cells. The results demonstrated a dose-dependent thermal stabilization of CDK7 upon treatment with Samuraciclib, confirming direct target engagement in a cellular context. Notably, at higher concentrations, stabilization of CDK2 and CDK9 was also observed, indicating potential off-target engagement.[8]
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a live-cell method to quantify compound binding to a specific protein target. It measures the proximity between a target protein fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the active site of the target.
Experimental Workflow for NanoBRET™
Caption: Workflow for the NanoBRET™ target engagement assay.
Detailed Protocol (General for CDK7):
-
Cell Preparation: HEK293 cells are transiently transfected with a vector expressing a NanoLuc®-CDK7 fusion protein.[15]
-
Assay Setup: Transfected cells are seeded in a 384-well plate. The cells are then treated with a serial dilution of the test inhibitor (e.g., this compound).
-
Tracer and Substrate Addition: A specific, cell-permeable fluorescent tracer (e.g., NanoBRET™ Tracer K-10) is added to the wells. This is followed by the addition of the NanoBRET™ Nano-Glo® Substrate.[15][16]
-
BRET Measurement: The plate is read on a luminometer capable of sequentially measuring the donor emission (e.g., ~460 nm) and the acceptor emission (e.g., >600 nm).
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. As the test compound displaces the fluorescent tracer from the NanoLuc®-CDK7 fusion protein, the BRET signal decreases. The BRET ratio is then plotted against the concentration of the test compound to determine the IC50 value, which reflects the compound's affinity for the target in live cells.
While specific NanoBRET data for this compound is not publicly available, this method offers a robust and high-throughput platform to quantify the intracellular affinity and selectivity of kinase inhibitors. Commercial services and reagents are available to perform NanoBRET assays for CDK7.[15]
Conclusion
Validating the on-target engagement of this compound is essential for understanding its therapeutic potential. While direct CETSA and NanoBRET data for this compound are not yet widely published, on-target activity has been strongly supported by mutant kinase experiments.[6] Comparative analysis with other CDK7 inhibitors, such as Samuraciclib, for which CETSA data is available, provides valuable context for this compound's mechanism of action.[8] The experimental protocols detailed in this guide offer robust frameworks for researchers to independently verify the on-target engagement of this compound and other kinase inhibitors, thereby facilitating the development of more effective and targeted cancer therapies.
References
- 1. LY-3405105 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C31H35ClN8O2 | CID 118426108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. 5 Promising CDK7 Inhibitors on the Horizon [delveinsight.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Q901 : highly selective CDK7 inhibitor | Qurient [qurient.com]
- 10. annualreviews.org [annualreviews.org]
- 11. selleckchem.com [selleckchem.com]
- 12. LY3405105 | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 13. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. promega.com [promega.com]
Mevociclib: A Comparative Analysis of its Anti-Tumor Activity Against CDK4/6 Inhibitors
A comprehensive guide for researchers and drug development professionals on the preclinical anti-tumor activity of Mevociclib, a selective CDK7 inhibitor, in comparison to established CDK4/6 inhibitors.
This compound (SY-1365) is a first-in-class, potent, and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7) that has demonstrated anti-proliferative and apoptotic effects in various cancer types.[1][2] This guide provides a comparative analysis of this compound's anti-tumor activity against the approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib, which are primarily used in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.
Mechanism of Action: Targeting Different Arms of the Cell Cycle Machinery
This compound exerts its anti-tumor effects by inhibiting CDK7, a key regulator of both the cell cycle and transcription.[2][3] CDK7 is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[3] Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transcription of many genes, including oncogenes.[4] By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.
In contrast, Palbociclib, Ribociclib, and Abemaciclib are highly selective inhibitors of CDK4 and CDK6.[5] These kinases, in complex with D-type cyclins, play a crucial role in the G1 phase of the cell cycle. They phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the subsequent expression of genes required for the G1 to S phase transition.[5][6][7][8] By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, thereby inducing G1 cell cycle arrest and inhibiting cancer cell proliferation.[5][6]
Comparative In Vitro Anti-Tumor Activity
The following tables summarize the in vitro potency of this compound and the three CDK4/6 inhibitors across various cancer cell lines. IC50 and EC50 values represent the concentration of the drug required to inhibit a biological process or response by 50%. Ki is the inhibition constant, indicating the potency of an inhibitor.
Table 1: In Vitro Potency of this compound (CDK7 Inhibitor)
| Cancer Type | Cell Line | Parameter | Value (nM) | Reference(s) |
| Kinase Activity | - | Ki (CDK7) | 17.4 | [1][2] |
| - | IC50 (CDK7/CycH/MAT1) | 20 | [1][2] | |
| Hematological | HL-60 | EC50 | 8 | [1] |
| Breast Cancer | TNBC cell lines | EC50 | Low nM | [9] |
| Ovarian Cancer | Ovarian cancer cell lines | EC50 | Low nM | [9] |
| Colorectal Cancer | Colorectal cancer cell lines | EC50 | Low nM | [9] |
| Lung Cancer | Lung cancer cell lines | EC50 | Low nM | [9] |
Table 2: Comparative In Vitro Potency of CDK4/6 Inhibitors
| Inhibitor | Target(s) | Parameter | Value (nM) | Cancer Type(s) & Cell Lines | Reference(s) |
| Palbociclib | CDK4/CDK6 | IC50 | 11/16 | Cell-free assays | [10] |
| IC50 | 66 | MDA-MB-435 (Breast) | [10] | ||
| IC50 | 40-170 | Various Breast, Colon, Lung | [10] | ||
| IC50 | 5598 | NCI-H460 (Lung) | [11] | ||
| Ribociclib | CDK4/CDK6 | IC50 | 10/39 | Cell-free assays | [12] |
| IC50 | 500-20000 | SCCHN cell lines | [13] | ||
| IC50 | 49000-82000 | TNBC cell lines | [14] | ||
| Abemaciclib | CDK4/CDK6 | IC50 | 2/10 | Cell-free assays | |
| IC50 | 168 (avg) | Breast cancer cell lines | [15] | ||
| IC50 | 178 | MCF7 (Breast) | [16] | ||
| IC50 | 16.7/42.1 | EFM-19/MCF7 (Breast) | [16] |
Comparative In Vivo Anti-Tumor Activity
In vivo studies using xenograft models provide crucial information on the anti-tumor efficacy of these compounds in a living organism.
Table 3: In Vivo Efficacy of this compound and CDK4/6 Inhibitors
| Inhibitor | Cancer Type | Model | Dosing & Administration | Outcome | Reference(s) |
| This compound | Triple-Negative Breast Cancer (TNBC) | HCC70 xenograft | 20 mg/kg, i.v., biw, for 35 days | Inhibition of tumor volume | [1] |
| Ovarian Cancer | Ovarian cancer xenograft | Not specified | Antitumor activity observed | [17][18] | |
| Palbociclib | Non-Small Cell Lung Cancer (NSCLC) | NSCLC PDX models | 50 mg/kg, p.o., 5x/week | Overall response rate lower than -0.75 in some models | [12] |
| Ribociclib | Colorectal Cancer (CRC) | Caco-2, LS1034, SNUC4 xenografts | Not specified | Significant reduction in tumor growth with combination therapy | [5] |
| Mantle Cell Lymphoma | JeKo-1 rat xenograft | 75 mg/kg and 150 mg/kg | Total tumor regressions | [19] | |
| Abemaciclib | Ovarian Cancer | SKOV3-Luciferase xenograft | 25, 50, or 100 mg/kg/day, p.o., for 21 days | Prolonged overall survival | [6] |
| Breast Cancer | T47D xenograft | 75 mg/kg/day, p.o., for 21 days | Antitumor activity as monotherapy | [6] | |
| Pancreatic Cancer | Mia PaCa2 xenograft | Daily oral administration | 3.2-fold decrease in tumor volume | [20] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by this compound and the CDK4/6 inhibitors.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general method for determining the inhibitory activity of compounds against a specific kinase.
-
Reaction Setup: Prepare a reaction mixture containing the purified recombinant kinase (e.g., CDK7/CycH/MAT1 or CDK4/6-Cyclin D), a suitable substrate (e.g., a peptide with a phosphorylation site for the kinase), and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination: Stop the reaction, for example, by adding a solution containing EDTA.
-
Detection: The extent of substrate phosphorylation is quantified. For radioactive assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based method.[21][22]
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[23]
Cell Viability (MTT) Assay for IC50 Determination
This protocol describes a common colorimetric assay to assess the effect of a compound on cell proliferation and determine its IC50.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, Palbociclib) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm) using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each compound concentration. The IC50 value is then determined by plotting the viability data against the log of the compound concentration and fitting to a sigmoidal dose-response curve.[22][24]
In Vivo Xenograft Tumor Model (General Workflow)
This outlines a general procedure for evaluating the anti-tumor efficacy of a compound in an animal model.
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Animals are randomized into groups and treated with the test compound (e.g., this compound) or a vehicle control via a specified route (e.g., oral gavage, intravenous injection) and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Parameters such as tumor growth inhibition (TGI) and survival benefit are calculated.
Discussion and Conclusion
This compound, as a selective CDK7 inhibitor, presents a distinct mechanism of action compared to the CDK4/6 inhibitors. Its ability to impact both transcription and cell cycle progression provides a rationale for its broad anti-tumor activity across various cancer types, including hematological malignancies and solid tumors.[1][2] Preclinical data indicate that this compound is potent, with low nanomolar efficacy in several cancer cell lines.
The CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib have well-established efficacy, particularly in HR+/HER2- breast cancer, by inducing G1 cell cycle arrest. While their primary approval is in breast cancer, preclinical and clinical studies are exploring their activity in other solid tumors.
Direct comparison of the quantitative data suggests that this compound's potency in some cancer cell lines is within a similar nanomolar range to that of the CDK4/6 inhibitors. However, it is important to note that the clinical development of this compound for certain indications was discontinued due to a suboptimal profile, which may relate to factors beyond in vitro potency, such as in vivo efficacy, safety, and pharmacokinetics.[25]
This comparative guide highlights the preclinical rationale for targeting CDK7 with this compound and provides a framework for comparing its activity with established CDK4/6 inhibitors. Further research is warranted to fully elucidate the therapeutic potential of this compound, potentially in combination with other agents, in specific cancer subtypes. The provided experimental protocols and pathway diagrams serve as a resource for researchers in the design and interpretation of future studies in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synergistic and Antagonistic Antiproliferative Effects of Ribociclib (Lee011) and Irinotecan (SN38) on Colorectal Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. Synergistic Effects of the Combination of Alpelisib (PI3K Inhibitor) and Ribociclib (CDK4/6 Inhibitor) in Preclinical Colorectal Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]
- 10. Item - Synergistic effects of the combination of Alpelisib (PI3K inhibitor) and Ribociclib (CDK4/6 inhibitor) in preclinical colorectal cancer models - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2024.sci-hub.box [2024.sci-hub.box]
- 19. researchgate.net [researchgate.net]
- 20. Abemaciclib is effective against pancreatic cancer cells and synergizes with HuR and YAP1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
- 22. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Independent Verification of Mevociclib's Selectivity for CDK7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of Mevociclib (SY-1365), a Cyclin-Dependent Kinase 7 (CDK7) inhibitor, with other known CDK7 inhibitors. The information presented is based on available preclinical data to facilitate an independent assessment of its specificity.
Executive Summary
This compound (SY-1365) is a potent, covalent inhibitor of CDK7 with a reported high degree of selectivity.[1] This guide summarizes the publicly available data on this compound's kinase profile and compares it against other selective CDK7 inhibitors, including THZ1, YKL-5-124, BS-181, Samuraciclib (CT7001), and SY-5609. While data from the developing company indicates high selectivity, a comprehensive, independent, head-to-head kinome-wide comparison remains to be published. This guide aims to collate the existing data to provide a resource for researchers evaluating CDK7 inhibitors for their studies.
Comparison of CDK7 Inhibitor Selectivity
The following table summarizes the reported biochemical potencies of this compound and other selective CDK7 inhibitors. The data is compiled from various sources, and direct comparison should be approached with caution due to potential variations in assay conditions.
| Inhibitor | Type | CDK7 IC50/K_i_/K_d_ | Selectivity Notes |
| This compound (SY-1365) | Covalent | K_i_ = 17.4 nM, IC50 = 20 nM[1] | Data from the developer indicates high selectivity. A kinome scan at 1µM showed >90% inhibition of only 8 out of 468 kinases. |
| THZ1 | Covalent | IC50 = 3.2 nM[2][3] | Potent CDK7 inhibitor, but also targets CDK12 and CDK13.[4] |
| YKL-5-124 | Covalent | IC50 = 9.7 nM (CDK7/Mat1/CycH)[5][6][7] | Over 100-fold selective for CDK7 over CDK2 and CDK9; inactive against CDK12/13.[5] IC50 for CDK2 is 1300 nM and for CDK9 is 3020 nM.[7] |
| BS-181 | Non-covalent | IC50 = 21 nM[8][9][10] | Over 40-fold selective for CDK7 over CDK1, 2, 4, 5, 6, and 9.[8] IC50 for CDK2 is 880 nM.[9] |
| Samuraciclib (CT7001) | Non-covalent | IC50 = 41 nM[11] | 15-fold selective over CDK2 (IC50 = 578 nM).[11] |
| SY-5609 | Non-covalent | K_d_ = 0.065 nM[12] | Highly selective with poor inhibition of CDK2 (Ki=2600 nM), CDK9 (Ki=960 nM), and CDK12 (Ki=870 nM).[12] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams are provided.
Caption: CDK7 Signaling Pathway and Point of this compound Intervention.
Caption: General Experimental Workflow for Kinase Selectivity Profiling.
Experimental Protocols
Detailed experimental protocols are critical for the independent verification and comparison of inhibitor selectivity. Below are generalized methodologies for commonly used assays in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (e.g., Adapta™ Universal Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase of interest (e.g., CDK7/Cyclin H/MAT1 complex), a specific peptide substrate, and ATP in a suitable reaction buffer.
-
Inhibitor Addition: The test inhibitor (e.g., this compound) is serially diluted and added to the reaction mixture. A DMSO control is run in parallel.
-
Kinase Reaction: The reaction is initiated by the addition of the kinase and incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: A detection solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA (to stop the reaction) is added.
-
Signal Measurement: The plate is read on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader. The signal is inversely proportional to the amount of ADP produced.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)
This is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
-
Assay Principle: Kinases are tagged with DNA and immobilized on a solid support. The test compound is incubated with the kinase panel in the presence of an active-site directed ligand.
-
Competition: The amount of the active-site directed ligand bound to each kinase is quantified using quantitative PCR (qPCR) of the DNA tag. The test compound's ability to displace the ligand is measured.
-
Data Output: Results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. This can be used to generate a comprehensive selectivity profile across the kinome.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a drug in a cellular environment by measuring the thermal stability of the target protein.
-
Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control for a specified time.
-
Thermal Challenge: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein (e.g., CDK7) in the supernatant is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: Ligand binding stabilizes the protein, resulting in a higher melting temperature. The shift in the melting curve in the presence of the inhibitor indicates target engagement.
Conclusion
This compound is a potent and, based on initial reports, a selective CDK7 inhibitor. However, for a definitive and independent verification of its selectivity profile, further studies, particularly head-to-head comparative kinome-wide screens against other CDK7 inhibitors performed by independent research groups, are warranted. The experimental protocols outlined in this guide provide a framework for such comparative analyses, which are essential for the rigorous evaluation of kinase inhibitors in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. YKL 5-124 | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
A Head-to-Head Showdown: Mevociclib vs. Pan-CDK Inhibitors in Preclinical Cancer Models
A Comparative Analysis for Researchers and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with cyclin-dependent kinase (CDK) inhibitors emerging as a promising class of targeted agents. These molecules function by interrupting the cell cycle, a fundamental process often dysregulated in cancer. While early pan-CDK inhibitors demonstrated broad activity against multiple CDKs, their clinical utility has sometimes been hampered by off-target effects and associated toxicities.[1][2] This has spurred the development of more selective inhibitors, such as Mevociclib (SY-1365), which specifically targets CDK7. This guide provides a head-to-head comparison of the preclinical performance of this compound against established pan-CDK inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This guide delves into the preclinical data of the selective CDK7 inhibitor, this compound, and compares it with pan-CDK inhibitors, primarily focusing on Alvocidib (Flavopiridol), Dinaciclib, and Voruciclib. The evidence suggests that while pan-CDK inhibitors cast a wider net by targeting multiple CDKs involved in cell cycle progression and transcription, this compound's selective inhibition of CDK7 offers a distinct mechanistic profile. This targeted approach appears to induce a unique transcriptional response, leading to potent anti-tumor activity, particularly in transcriptionally addicted cancers.[3][4][5] The following sections will present a detailed comparison of their kinase selectivity, anti-proliferative activity, and the underlying signaling pathways, supported by experimental data and protocols.
Data Presentation: A Comparative Look at Inhibitor Performance
The following tables summarize the key quantitative data for this compound and the selected pan-CDK inhibitors. It is important to note that while some data is derived from direct comparative studies, other values are compiled from various preclinical investigations and may not have been assessed under identical experimental conditions.
Table 1: Kinase Inhibitory Profile
| Inhibitor | Primary Target(s) | Other Targeted CDKs | Ki/IC50 (nM) |
| This compound (SY-1365) | CDK7 | Highly selective for CDK7 | Ki: 17.4 nM, IC50: 20-22 nM[6][7] |
| Alvocidib (Flavopiridol) | CDK9 | CDK1, CDK2, CDK4, CDK6, CDK7 | IC50s: CDK1 (30), CDK2 (170), CDK4 (100), CDK9 (10)[1][8] |
| Dinaciclib | CDK2, CDK5, CDK1, CDK9 | CDK4, CDK6, CDK7 (at higher concentrations) | IC50s: CDK1 (3), CDK2 (1), CDK5 (1), CDK9 (4)[9][10] |
| Voruciclib | CDK9 | CDK1, CDK4, CDK6 | Ki's: CDK9 (0.626-1.68), CDK1 (5.4-9.1), CDK4 (3.96), CDK6 (2.92)[11] |
Table 2: Anti-Proliferative Activity in Cancer Cell Lines (IC50/EC50 Values in nM)
| Cell Line | Cancer Type | This compound (SY-1365) | Alvocidib (Flavopiridol) | Dinaciclib |
| HL-60 | Acute Myeloid Leukemia | 8[7] | ~30-100 | ~10-50 |
| THP1 | Acute Myeloid Leukemia | Data not available | Data not available | Data not available |
| SKOV-3 | Ovarian Cancer | Low nM range[3] | 180[12] | 15[12] |
| HCC70 | Triple-Negative Breast Cancer | Low nM range[5] | Data not available | Data not available |
| MDA-MB-468 | Triple-Negative Breast Cancer | Low nM range[5] | Data not available | Data not available |
Note: Data for this table is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways and Mechanism of Action
This compound's selective inhibition of CDK7 distinguishes its mechanism of action from that of pan-CDK inhibitors. CDK7 plays a dual role in both cell cycle progression, as part of the CDK-activating kinase (CAK) complex, and in the regulation of transcription as a component of the general transcription factor TFIIH.[9][13] By inhibiting CDK7, this compound not only affects cell cycle progression but also profoundly impacts the transcriptional machinery.
Pan-CDK inhibitors, in contrast, target a broader range of CDKs. For instance, Alvocidib and Dinaciclib potently inhibit CDK9, a key regulator of transcriptional elongation.[1][14] This leads to a widespread shutdown of transcription. Voruciclib also demonstrates potent CDK9 inhibition.[11] While both selective and pan-inhibitors can induce apoptosis, the specific downstream effects on gene expression can differ significantly. Preclinical studies have shown that this compound induces a unique transcriptional response compared to the pan-CDK inhibitor Flavopiridol, affecting a smaller, more specific set of genes.[3][5]
Caption: Simplified signaling pathways of this compound versus pan-CDK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the performance of CDK inhibitors.
In Vitro Kinase Assay
This assay is used to determine the potency of an inhibitor against a specific kinase.
Caption: General workflow for an in vitro kinase assay.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the purified recombinant CDK enzyme, a specific peptide substrate, and the assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (this compound or a pan-CDK inhibitor) to the wells. Include a vehicle control (e.g., DMSO).
-
Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution, typically containing EDTA to chelate magnesium ions required for kinase activity.
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as mobility shift assays or by detecting the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the CDK inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.[15] Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Caption: Experimental workflow for Annexin V apoptosis assay.
Methodology:
-
Cell Treatment: Treat cancer cells with the CDK inhibitor at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).[4]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye such as propidium iodide (PI).[4][5]
-
Incubation: Incubate the cells at room temperature in the dark for approximately 15 minutes.[3]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Conclusion
The preclinical data reviewed in this guide highlight the distinct profiles of the selective CDK7 inhibitor this compound and pan-CDK inhibitors. This compound's targeted approach on CDK7 offers a unique mechanism of action, primarily impacting transcription of key oncogenic drivers, which translates to potent anti-tumor activity in specific cancer contexts. Pan-CDK inhibitors, while effective in inducing cell cycle arrest and apoptosis through broader CDK inhibition, may present a different therapeutic window and toxicity profile.[1] The choice between a selective and a pan-CDK inhibitor will likely depend on the specific cancer type, its underlying molecular drivers, and the potential for combination therapies. The experimental protocols and comparative data presented here provide a foundational resource for researchers and clinicians working to advance the field of CDK inhibition in oncology.
References
- 1. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. scispace.com [scispace.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]
Validating Biomarkers of Response to Mevociclib Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of potential biomarkers for predicting response to Mevociclib (SY-1365), a selective inhibitor of cyclin-dependent kinase 7 (CDK7). The information presented herein is supported by experimental data to aid in the identification of patient populations most likely to benefit from this targeted therapy.
This compound is a first-in-class, potent, and selective inhibitor of CDK7, a crucial regulator of both cell cycle progression and transcription.[1][2][3][4] By targeting CDK7, this compound disrupts the cellular machinery essential for tumor growth and survival, leading to anti-proliferative and apoptotic effects in various solid tumors and hematological malignancies.[1][2][3][4] The identification of reliable biomarkers is paramount for the clinical success of this compound, enabling the selection of patients who will derive the most significant benefit. This guide explores the leading candidate biomarkers—alterations in the Retinoblastoma (RB) pathway, the BCL-XL/MCL1 apoptosis axis, and MYC dependency—and provides available quantitative data and experimental methodologies for their validation.
Comparative Analysis of Predictive Biomarkers
The following table summarizes the key potential biomarkers for this compound therapy, drawing on available preclinical and clinical data.
| Biomarker Category | Specific Marker(s) | Proposed Mechanism of Action | Supporting Evidence | Quantitative Data Highlights |
| RB Pathway Status | Alterations in the RB1 gene (mutations, deletions), and other pathway components. | Tumors with a compromised RB pathway may exhibit increased dependence on CDK7 for cell cycle control, rendering them more susceptible to this compound's inhibitory effects. | Preclinical studies in high-grade serous ovarian cancer (HGSOC) patient-derived xenograft (PDX) models have shown a correlation between RB pathway alterations and response to SY-1365. | In a preclinical study, 90% (9 out of 10) of HGSOC PDX models with RB pathway alterations responded to SY-1365 treatment. In contrast, only 40% (6 out of 15) of models without these defined alterations showed a response. |
| Apoptosis Regulation | Low BCL-XL (B-cell lymphoma-extra large) expression and high MCL1 (myeloid cell leukemia 1) dependency. | This compound treatment leads to a decrease in the anti-apoptotic protein MCL1.[1][2][3] Cells with inherently low levels of another anti-apoptotic protein, BCL-XL, are more reliant on MCL1 for survival and are thus more sensitive to this compound-induced apoptosis.[1][2][3] | In vitro studies across numerous cancer cell lines have demonstrated that sensitivity to SY-1365 is correlated with low expression of BCL2L1 (the gene encoding BCL-XL).[1][2][3] The essentiality of the MCL1 gene for cell survival was also strongly associated with sensitivity to SY-1365.[1] | A study of 386 human cancer cell lines showed a significant association between low BCL2L1 expression and higher sensitivity to SY-1365.[1] |
| Transcriptional Dependency | High MYC (myelocytomatosis) oncogene expression or amplification. | As a key regulator of transcription, CDK7 is essential for the expression of many oncogenes, including MYC. Cancers that are "addicted" to high levels of MYC for their growth and survival are hypothesized to be particularly vulnerable to CDK7 inhibition. | The direct link is based on the mechanism of action of CDK7 inhibitors. Studies with other CDK inhibitors have shown that MYC alterations can be associated with treatment resistance, suggesting its importance in cell cycle regulation.[5][6] Single-cell transcriptomics in breast cancer has also linked MYC targets to CDK4/6 inhibitor resistance signatures.[7] | Direct quantitative data validating MYC dependency as a predictive biomarker specifically for this compound is still emerging. However, a study on CDK4/6 inhibitors found that 9% of patients who acquired resistance to abemaciclib had new genetic alterations in MYC.[6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of biomarkers. Below are representative protocols for the key assays discussed.
Immunohistochemistry (IHC) for RB1 Protein Expression
This protocol is designed to assess the presence or absence of functional RB1 protein in tumor tissue, a key indicator of RB pathway status.
-
Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick) are mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a high pH buffer (e.g., Tris-EDTA, pH 9.0) and heating at 95-100°C for 20-40 minutes.[8]
-
Peroxidase Blocking: Endogenous peroxidase activity is quenched by incubating slides in a 3% hydrogen peroxide solution for 10-15 minutes.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for RB1 (e.g., a mouse monoclonal antibody) overnight at 4°C.[9] The optimal antibody dilution should be determined empirically but is often in the range of 1:100 to 1:400.[9]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system, resulting in a brown precipitate at the site of antigen localization.
-
Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.
-
Scoring: The percentage of tumor cells with nuclear staining and the intensity of the staining (e.g., 0, 1+, 2+, 3+) are assessed by a qualified pathologist. Loss of RB1 expression is typically defined as complete absence of nuclear staining in viable tumor cells, with positive staining in internal controls (e.g., stromal cells, lymphocytes).
Western Blot for BCL-XL and MCL1 Protein Levels
This protocol quantifies the relative expression of the anti-apoptotic proteins BCL-XL and MCL1 in tumor cell lysates.
-
Protein Extraction: Total protein is extracted from fresh-frozen tumor tissue or cultured cells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for BCL-XL and MCL1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should be used on the same blot to ensure equal protein loading.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software, and the expression of BCL-XL and MCL1 is normalized to the loading control.[10][11]
Conclusion
The validation of predictive biomarkers is a critical step in the development of targeted therapies like this compound. The evidence to date suggests that alterations in the RB pathway and the expression levels of BCL-XL and MCL1 are promising candidates for identifying patients who are most likely to respond to this compound. While MYC dependency is a mechanistically plausible biomarker, it requires more direct clinical validation.
For researchers and drug developers, a multi-faceted approach to biomarker validation, incorporating the assays and workflows described in this guide, will be essential. Further investigation, particularly the analysis of biomarker data from ongoing and future clinical trials of this compound, such as the NCT03134638 trial, will be crucial to definitively establish their clinical utility and to refine patient selection strategies for this novel therapeutic agent.[4][12] The use of robust and standardized experimental protocols will ensure the reproducibility and reliability of these validation efforts, ultimately paving the way for a more personalized and effective use of this compound in the treatment of cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Systematic Review of Molecular Biomarkers Predictive of Resistance to CDK4/6 Inhibition in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-cell transcriptomics reveals biomarker heterogeneity linked to CDK4/6 Inhibitor resistance in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rb1 (Tumor Suppressor Protein) Monoclonal Antibody (RB1, 1754) (5925-MSM2-P1) [thermofisher.com]
- 9. RB1 Is an Immune-Related Prognostic Biomarker for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Trial: NCT03134638 - My Cancer Genome [mycancergenome.org]
Unlocking Synergistic Potential: Mevociclib in Combination with Targeted Agents
Mevociclib (SY-1365), a first-in-class selective inhibitor of cyclin-dependent kinase 7 (CDK7), has demonstrated significant promise in preclinical studies for its potent anti-tumor activity across a range of malignancies. Researchers are now exploring its synergistic effects when combined with other targeted agents, aiming to enhance therapeutic efficacy and overcome resistance mechanisms. This guide provides a comparative overview of key preclinical findings, detailing the synergistic interactions of this compound with other cancer therapies.
This compound's primary mechanism of action involves the inhibition of CDK7, a crucial enzyme in both the regulation of the cell cycle and the process of transcription. By targeting CDK7, this compound disrupts the cellular machinery essential for cancer cell proliferation and survival.[1] This unique dual activity provides a strong rationale for its use in combination with other targeted therapies.
Synergistic Combinations: Preclinical Evidence
Preclinical research has highlighted several promising combinations where this compound exhibits synergistic or additive anti-tumor effects. These studies, primarily in models of ovarian cancer, breast cancer, and acute myeloid leukemia (AML), suggest that combining this compound with other targeted agents can lead to superior outcomes compared to monotherapy.
This compound and Carboplatin in Ovarian Cancer
In preclinical models of ovarian cancer, the combination of this compound with the platinum-based chemotherapy agent carboplatin has shown synergistic anti-tumor activity.[2] This synergy is particularly noteworthy as platinum-based therapies are a cornerstone of ovarian cancer treatment, and overcoming resistance is a major clinical challenge. The combination is currently being investigated in a Phase 1 clinical trial.[2]
This compound and Fulvestrant in Breast Cancer
For hormone receptor-positive (HR+) breast cancer, particularly in models resistant to CDK4/6 inhibitors, this compound has demonstrated synergistic effects when combined with the selective estrogen receptor degrader (SERD) fulvestrant.[3][4] This suggests a potential new therapeutic strategy for patients who have developed resistance to standard-of-care CDK4/6 inhibitors. A Phase 1 trial is evaluating this combination in HR+ breast cancer patients who are resistant to CDK4/6 inhibitor treatment.[3]
CDK7 Inhibition and BET Inhibition in Acute Myeloid Leukemia (AML)
While specific data on this compound in combination with BET inhibitors is emerging, a study on a similar selective CDK7 inhibitor, SY-5609, provides compelling evidence for this combination strategy in AML. The study showed that co-treatment with SY-5609 and the BET inhibitor OTX015 was synergistically lethal in AML cells.[5] In a xenograft model, this combination significantly reduced the leukemia burden and improved survival.[5][6] This highlights the potential of targeting both CDK7 and BET proteins as a powerful therapeutic approach in AML.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies assessing the synergistic effects of CDK7 inhibitors with other targeted agents.
Table 1: In Vitro Synergistic Effects of CDK7 Inhibitor Combinations
| Cancer Type | Cell Lines | Combination | Key Finding | Synergy Model | Reference |
| Myeloproliferative Neoplasm-transformed AML (MPN-sAML) | SET2, HEL | SY-5609 + OTX015 (BETi) | Synergistically lethal | Not Specified | [5] |
| Myeloproliferative Neoplasm-transformed AML (MPN-sAML) | SET2, HEL | SY-5609 + GNE-049 (CBP/p300i) | Synergistically lethal | Not Specified | [5] |
Table 2: In Vivo Efficacy of CDK7 Inhibitor Combinations
| Cancer Type | Animal Model | Combination | Key Finding | Reference |
| Myeloproliferative Neoplasm-transformed AML (MPN-sAML) | HEL-Luc/GFP xenograft | SY-5609 + OTX015 (BETi) | Significantly reduced sAML burden and improved survival | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Cell Viability and Synergy Analysis
Objective: To assess the effect of single agents and combinations on the viability of cancer cells and to quantify synergistic interactions.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., SET2, HEL for AML) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with a dose range of the CDK7 inhibitor (e.g., SY-5609), the targeted agent (e.g., OTX015), or the combination of both for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard assay such as the CellTiter-Glo® luminescent cell viability assay, which quantifies ATP as an indicator of metabolically active cells.
-
Synergy Calculation: The degree of synergy is calculated using a synergy model such as the Bliss independence model or Loewe additivity model. These models compare the observed combination effect to the expected effect based on the individual drug responses.
Animal Xenograft Models
Objective: To evaluate the in vivo anti-tumor efficacy of drug combinations.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to host human cancer cell line xenografts.
-
Tumor Implantation: Cancer cells (e.g., HEL-Luc/GFP) are implanted subcutaneously or orthotopically into the mice.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, single-agent CDK7 inhibitor, single-agent targeted therapy, and the combination. Drugs are administered according to a specified dose and schedule (e.g., oral gavage daily).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. For luciferase-expressing cells, tumor burden can also be monitored by bioluminescence imaging.
-
Efficacy Endpoints: Primary endpoints typically include tumor growth inhibition and overall survival.
Signaling Pathways and Experimental Workflows
The synergistic effects of this compound combinations can be visualized through signaling pathway diagrams and experimental workflows.
Caption: this compound's mechanism of action leading to synergistic tumor growth inhibition.
Caption: Workflow for in vitro assessment of synergistic drug combinations.
Conclusion
The preclinical data strongly support the continued investigation of this compound in combination with other targeted agents. The synergistic interactions observed in various cancer models provide a solid rationale for ongoing and future clinical trials. By targeting the fundamental cellular processes of transcription and cell cycle, this compound has the potential to become a valuable component of combination therapies, offering new hope for patients with difficult-to-treat cancers. Further research is warranted to fully elucidate the molecular mechanisms underlying these synergistic effects and to identify predictive biomarkers to guide patient selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Syros Presents New Preclinical Combination Data on SY-1365 and First Preclinical Data from Oral CDK7 Inhibitor Program at EORTC-NCI-AACR Meeting - BioSpace [biospace.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. Preclinical efficacy of CDK7 inhibitor-based combinations against myeloproliferative neoplasms transformed to AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Mevociclib Demonstrates Broad Anti-Tumor Efficacy Across Diverse Xenograft Models
For Immediate Release
[City, State] – [Date] – Mevociclib (SY-1365), a first-in-class selective inhibitor of cyclin-dependent kinase 7 (CDK7), has shown significant in vivo efficacy in a variety of preclinical xenograft models of human cancers, including triple-negative breast cancer (TNBC), acute myeloid leukemia (AML), and ovarian cancer. These findings, derived from multiple studies, highlight the potential of this compound as a potent anti-cancer agent for tumors reliant on transcriptional regulation for their growth and survival.
This compound's mechanism of action, the inhibition of CDK7, disrupts the cell cycle and transcriptional machinery, leading to apoptosis in cancer cells. This dual activity has translated into promising anti-tumor effects in various preclinical settings.
Comparative Efficacy in Solid and Hematological Malignancies
A comprehensive review of available data indicates that this compound consistently inhibits tumor growth across different cancer types when evaluated in xenograft models. The following table summarizes the quantitative data on this compound's in vivo efficacy.
| Cancer Type | Xenograft Model | Treatment Regimen | Key Efficacy Readout | Reference |
| Triple-Negative Breast Cancer (TNBC) | HCC70 (Cell Line-Derived) | 20 mg/kg, i.v., twice weekly for 35 days | Inhibition of tumor volume | [1] |
| Patient-Derived Xenograft (PDX) models | Not specified | Substantial tumor growth inhibition | [2][3] | |
| Acute Myeloid Leukemia (AML) | Multiple xenograft models | Not specified | Substantial anti-tumor effects as a single agent | [4][5][6] |
| AML xenograft models | In combination with venetoclax | Enhanced growth inhibition | [4][5][6] | |
| Ovarian Cancer | Patient-Derived Xenograft (PDX) models | Not specified | Potent anti-tumor activity in heavily pretreated models | [7] |
| PDX models with RB pathway alterations | Not specified | 90% response rate (9 out of 10 models) | [8] | |
| PDX models without RB pathway alterations | Not specified | 40% response rate (6 out of 15 models) | [8] | |
| Small Cell Lung Cancer (SCLC) | In vitro cell lines | Not specified | High sensitivity | [3] |
Note: Specific quantitative tumor growth inhibition (TGI) percentages and detailed statistical analyses were not consistently available in the reviewed public-domain literature.
Detailed Experimental Methodologies
The in vivo efficacy of this compound has been assessed using standard preclinical xenograft protocols. While specific details vary between studies, a generalizable experimental workflow is outlined below.
Representative Xenograft Model Protocol:
1. Cell Line and Animal Models:
-
Cell Lines: Human cancer cell lines, such as HCC70 for TNBC and various AML cell lines, are cultured under standard conditions.[1] For patient-derived xenograft (PDX) models, tumor fragments from patients are directly implanted into mice.[2][3][7][8]
-
Animals: Immunocompromised mice (e.g., nude or NOD/SCID) are typically used to prevent rejection of the human tumor grafts.
2. Tumor Implantation:
-
Subcutaneous Models: A suspension of cancer cells (typically 5-10 million cells) mixed with Matrigel is injected subcutaneously into the flank of the mice.[1]
-
Orthotopic Models: For some cancer types, tumor cells or fragments are implanted in the corresponding organ of origin to better mimic the tumor microenvironment.
-
Disseminated Leukemia Models: For AML, cells are often injected intravenously to establish a systemic disease model.[9]
3. Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.
-
Mice are randomized into control (vehicle) and treatment groups.
-
This compound is administered, typically via intravenous (i.v.) injection, at specified doses and schedules (e.g., 20 mg/kg, twice weekly).[1]
4. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised and weighed, and further analyzed for biomarkers of drug activity.
-
For survival studies, mice are monitored until a predetermined endpoint.
Signaling Pathways and Experimental Workflow
This compound's primary target is CDK7, a key regulator of both the cell cycle and transcription. Its inhibition leads to the disruption of these fundamental cellular processes.
Caption: this compound inhibits CDK7, disrupting both transcription and cell cycle progression, leading to reduced tumor growth.
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a xenograft model.
Caption: Standard workflow for in vivo efficacy testing of this compound in xenograft models.
The consistent anti-tumor activity of this compound across these diverse preclinical models provides a strong rationale for its continued clinical development in various solid tumors and hematological malignancies. Further studies are warranted to identify predictive biomarkers to select patients most likely to benefit from this compound therapy.
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. GSE121430 - SY-1365, a covalent, first in-class CDK7 inhibitor for cancer treatment (ChIP-Seq) - OmicsDI [omicsdi.org]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mevociclib: A Guide to Proper Laboratory Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Mevociclib (also known as SY-1365), a potent and selective CDK7 inhibitor. While this compound is classified as a non-hazardous substance under the Globally Harmonized System (GHS), its biological activity necessitates a cautious and informed approach to its disposal to ensure laboratory safety and environmental protection. Adherence to these guidelines will help in building a culture of safety and responsible chemical handling.
Core Safety and Handling Information
According to the Safety Data Sheet (SDS) for this compound, it is not classified as a hazardous substance or mixture.[1] However, as with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn during handling to avoid direct contact.[1]
The following table summarizes key safety information for this compound:
| Parameter | Information | Reference |
| GHS Classification | Not a hazardous substance or mixture | [1] |
| CAS Number | 1816989-16-8 | [1] |
| Molecular Formula | C31H35ClN8O2 | [1] |
| Primary Route of Exposure | Inhalation, ingestion, skin and eye contact | [1] |
| First Aid Measures | In case of contact, flush eyes with water, wash skin thoroughly, and move to fresh air if inhaled. Do not induce vomiting if ingested. Seek medical attention. | [1] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources. Recommended storage for the powder is -20°C for up to 3 years. | [2] |
Step-by-Step Disposal Protocol
The overriding principle for chemical disposal is to conduct all procedures in accordance with prevailing country, federal, state, and local regulations . The following protocol provides a best-practice framework for research-scale quantities of this compound waste.
Experimental Protocol: Disposal of this compound Waste
Objective: To safely dispose of residual this compound powder, contaminated labware, and prepared solutions in a manner that minimizes risk to personnel and the environment.
Materials:
-
This compound waste (solid or liquid)
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Sealable, compatible waste container (e.g., high-density polyethylene)
-
Hazardous waste labels (as required by your institution)
-
Inert absorbent material (e.g., vermiculite, sand) for liquid waste
Procedure:
-
Segregation of Waste:
-
Collect all this compound-contaminated waste separately from other laboratory waste streams. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).
-
Empty vials that are not triple-rinsed.
-
-
-
Containment of Solid Waste:
-
Place solid this compound waste and contaminated consumables into a designated, sealable waste container.
-
Ensure the container is clearly labeled with the chemical name ("this compound Waste") and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Containment of Liquid Waste:
-
For small volumes of this compound solutions, absorb the liquid onto an inert material like vermiculite or sand.
-
Place the absorbed material into the designated solid waste container.
-
For larger volumes, collect the liquid waste in a separate, sealed, and compatible container. Label it clearly as "this compound Liquid Waste" and include the solvent system.
-
Do not pour this compound solutions down the drain. While it is not classified as hazardous, this practice should be avoided for biologically active compounds to prevent environmental contamination.
-
-
Decontamination of Glassware:
-
Glassware that has come into contact with this compound should be decontaminated. A common procedure is to rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as chemical waste.
-
After triple-rinsing, the glassware can typically be washed through normal laboratory procedures.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's EHS or a licensed waste disposal contractor.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and final disposal of the this compound waste. They will ensure that the waste is disposed of in compliance with all relevant regulations.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: A workflow for the safe disposal of this compound waste.
By following these procedures and consulting with your local safety officials, you contribute to a safer research environment and ensure responsible stewardship of laboratory chemicals.
References
Essential Safety and Handling Protocols for Mevociclib
For Researchers, Scientists, and Drug Development Professionals
Mevociclib is a potent and selective CDK7 inhibitor with significant anti-tumor activity.[1][2][3] While a safety data sheet from one supplier classifies this compound as not a hazardous substance or mixture, it also recommends avoiding contact and inhalation.[4] Given its mechanism of action and classification as a potent compound, it is imperative to handle this compound with the same precautions as other cytotoxic agents to minimize occupational exposure.[5][6][7]
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
The primary goal of a comprehensive safety program for potent compounds is to ensure employee safety through effective containment, which includes the proper use of Personal Protective Equipment (PPE).[8]
Recommended PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves (ASTM D6978-05).[9][10] Double gloving is required.[10][11] | To prevent skin contact and absorption. The outer glove should be worn over the gown cuff and the inner glove underneath.[10] Change gloves immediately if contaminated or damaged.[10] |
| Gown | Disposable, lint-free, long-sleeved impervious gown made of polypropylene with a polyethylene coating.[10] | To protect skin and clothing from splashes and spills.[12] |
| Eye Protection | Safety glasses with side shields, goggles, or a face shield.[5][11][12] | To protect eyes from splashes, aerosols, and airborne particles. A face shield is preferred when there is a risk of splashing.[11] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be worn when handling the powder form of this compound or when there is a risk of aerosolization.[10][12] | To prevent inhalation of the compound.[12] |
| Additional PPE | Shoe covers and a cap may be required depending on institutional protocols.[11] | To prevent the spread of contamination outside of the designated handling area. |
Operational Procedures
Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage.[13]
-
If the package is damaged, treat it as a spill and notify the safety officer.[14]
-
Unpack the compound in a designated area, separate from eating areas.[13]
-
Personnel unpacking the shipment should wear appropriate PPE.[11]
Handling and Preparation:
-
All handling of powdered this compound should be performed in a containment ventilated enclosure (CVE), such as a Class II Biological Safety Cabinet (BSC) or a powder containment hood.[15]
-
The work area should be under negative pressure to prevent cross-contamination.[15]
-
Before handling, ensure all necessary materials are within the containment area to minimize movement in and out of the space.
-
After handling, decontaminate all surfaces.
Donning and Doffing PPE Workflow:
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and exposure to others.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous drug waste in a designated, properly labeled, sealed container.[16] |
| Contaminated PPE (gloves, gown, etc.) | Place in a sealable bag and then into a designated cytotoxic waste container.[16][17] |
| Sharps (needles, syringes) | Place directly into a sharps container labeled for cytotoxic waste. Do not recap, crush, or clip needles.[17] |
| Contaminated Labware (vials, tubes, etc.) | Place in a designated hazardous waste container.[17] |
All cytotoxic waste should be segregated, double-bagged, and disposed of in specifically labeled, sealed containers according to institutional and local regulations.[16]
Emergency Procedures
Spill Management:
-
In the event of a spill, immediately secure the area and alert others.[12]
-
Use a cytotoxic spill kit to contain and absorb the spill.[12][14]
-
Clean the area with an appropriate deactivating solution, if available, followed by a cleaning agent.[18]
-
All materials used for cleanup must be disposed of as cytotoxic waste.[12]
-
Report the spill to the designated safety officer.[12]
Personnel Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected area thoroughly with large amounts of water.[4] Seek medical attention. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately.[4] If breathing is difficult, administer oxygen and seek medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting.[4] Seek immediate medical attention. |
Emergency Contact Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C31H35ClN8O2 | CID 118426108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. pharmtech.com [pharmtech.com]
- 8. agnopharma.com [agnopharma.com]
- 9. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 10. halyardhealth.com [halyardhealth.com]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ipservices.care [ipservices.care]
- 13. researchgate.net [researchgate.net]
- 14. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escopharma.com [escopharma.com]
- 16. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 17. safety.duke.edu [safety.duke.edu]
- 18. pubs.acs.org [pubs.acs.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
